molecular formula C9H7BrN2O B11758162 6-Bromo-4-methylquinazolin-8-ol

6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162
M. Wt: 239.07 g/mol
InChI Key: WEOYSCFJWTYDMF-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinazolin-8-ol is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methylquinazolin-8-ol

InChI

InChI=1S/C9H7BrN2O/c1-5-7-2-6(10)3-8(13)9(7)12-4-11-5/h2-4,13H,1H3

InChI Key

WEOYSCFJWTYDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-4-methylquinazolin-8-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Bromo-4-methylquinazolin-8-ol, a quinazoline derivative of interest in medicinal chemistry. Due to the limited publicly available solubility data for this specific compound, this guide focuses on the foundational principles of solubility, predictive methodologies, and detailed experimental protocols. We will explore the influence of the compound's structural motifs—the quinazoline core, bromine substituent, methyl group, and hydroxyl group—on its interactions with various organic solvents. Furthermore, this guide presents a robust, step-by-step experimental workflow for generating reliable solubility data, from the classic shake-flask method to modern HPLC-based quantification.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are paramount. Among these, solubility stands out as a crucial factor that can dictate the success or failure of a promising compound.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, difficulties in formulation, and ultimately, poor bioavailability.[1][2]

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Understanding the solubility of its derivatives, such as this compound, is therefore not merely an academic exercise but a practical necessity for advancing drug discovery programs.[5] This guide will equip researchers with the knowledge to predict, measure, and interpret the solubility of this and similar compounds in a range of organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination remains the gold standard, theoretical models provide invaluable predictive power, saving time and resources.[6][7]

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a fundamental concept in solubility, emphasizing that substances with similar intermolecular forces are more likely to be soluble in one another.[8] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[8]

Structural Deconstruction of this compound and its Impact on Solubility

To predict the solubility of this compound, we must consider the contributions of its constituent functional groups:

  • Quinazoline Core: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a key structural feature.[9] The parent quinazoline is known to be soluble in water and organic solvents. However, derivatives can exhibit a wide range of solubilities.[5]

  • Hydroxyl Group (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing polarity and the potential for solubility in polar, protic solvents like alcohols.[10][11][12] Its presence suggests that this compound will have enhanced solubility in solvents capable of hydrogen bonding.

  • Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule. While organobromine compounds are generally less volatile and more dense than their chlorine counterparts, the carbon-bromine bond is polar, contributing to the overall polarity of the molecule.[13][14] However, halogenated organic compounds generally do not dissolve well in water.[14]

  • Methyl Group (-CH₃): The methyl group is a small, non-polar, and hydrophobic functional group.[15][16] Its presence can decrease solubility in polar solvents but may enhance it in non-polar or weakly polar solvents.[15][17]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[18][19] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar.[20][21][22] By comparing the calculated HSP of this compound with the known HSP of various organic solvents, a researcher can make an informed prediction about its solubility.

Experimental Determination of Solubility

Given the lack of specific data for this compound, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[23][24]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.45 µm or finer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[2][24]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.[25]

  • Quantification (HPLC):

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.[26]

    • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Filtration cluster_quant Quantification (HPLC) A Add excess this compound to a known volume of solvent B Seal vial and shake at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E G Dilute filtered saturated solution E->G F Prepare standard solutions and generate calibration curve I Determine concentration from calibration curve F->I H Inject sample into HPLC G->H H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method with HPLC quantification.

Expected Solubility Profile and Discussion

While specific quantitative data is not available, we can infer a likely solubility profile based on the structural features and general principles.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Methanol/Ethanol HighDonor & AcceptorHighThe hydroxyl group of the solute can form strong hydrogen bonds with the alcohol solvents.[10]
DMSO/DMF HighAcceptorHighThese polar aprotic solvents can accept hydrogen bonds from the solute's hydroxyl group.[3] Studies on similar quinazoline derivatives have shown high solubility in DMF.[3]
Acetonitrile MediumAcceptorModerateAcetonitrile is polar and can accept hydrogen bonds, but it is a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone MediumAcceptorModerateSimilar to acetonitrile, acetone is a polar aprotic solvent that can engage in dipole-dipole interactions and accept hydrogen bonds.
Tetrahydrofuran (THF) LowAcceptorModerate to LowTHF is less polar than the aforementioned solvents, which may limit its ability to effectively solvate the polar functional groups of the solute.
Ethyl Acetate LowAcceptorLowThe ester functionality provides some polarity, but the overall non-polar character is significant.
Toluene/Hexane Very LowNoneVery LowThe significant polarity and hydrogen bonding capability of this compound make it unlikely to be soluble in non-polar hydrocarbon solvents.
Visualizing Intermolecular Interactions

G cluster_solute This compound cluster_solvent Solvent Molecules solute Solute Molecule oh -OH group (H-bond donor/acceptor) solute->oh n Quinazoline Nitrogens (H-bond acceptor) solute->n br -Br group (Polar) solute->br me -CH3 group (Non-polar) solute->me polar_protic Polar Protic (e.g., Methanol) oh->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., DMSO) oh->polar_aprotic H-bonding n->polar_protic H-bonding br->polar_protic Dipole-Dipole br->polar_aprotic Dipole-Dipole non_polar Non-Polar (e.g., Toluene) me->non_polar Dispersion Forces

Caption: Key intermolecular forces influencing the solubility of this compound in different types of organic solvents.

Conclusion

Understanding the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. While specific data is not yet publicly available, a combination of theoretical prediction based on its molecular structure and rigorous experimental determination using established methods like the shake-flask protocol can provide the necessary insights. The presence of a hydroxyl group and the quinazoline core suggests favorable solubility in polar protic and aprotic solvents. This guide provides the necessary framework for researchers to confidently approach the solubility characterization of this and other novel chemical entities, facilitating informed decisions in the drug discovery and development process.

References

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • Ghebremeskel, A. N., & Taylor, L. S. (2011). Prediction of Solubility Parameters and Miscibility of Pharmaceutical Compounds by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 115(7), 1461–1469. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 50(23), 13443–13449. [Link]

  • Dissolution and solubility. Royal Society of Chemistry. [Link]

  • Sugano, K. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Outsourcing. [Link]

  • Soderberg, T. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. [Link]

  • How does the addition of hydroxyl groups to the organic molecule affect this solubility? (2020, June 21). Quora. [Link]

  • Hydroxyl group. (2026, February 4). Britannica. [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. [Link]

  • Methyl Group. (2026, March 1). Massive Bio. [Link]

  • What are the structural characteristics of a methyl group that contribute to its hydrophobicity? QuickTakes. [Link]

  • How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. [Link]

  • how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]

  • Hansen Solubility Parameters. Prof Steven Abbott. [Link]

  • Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). PMC. [Link]

  • Hansen Solubility Parameters Guide. Scribd. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018, May 9). American Coatings Association. [Link]

  • Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. eScholarship.org. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Bromine. (2026, February 25). Britannica. [Link]

  • Solubility - What dissolves in What? (2023, January 22). Chemistry LibreTexts. [Link]

Sources

thermodynamic stability of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Physicochemical Profiling of 6-Bromo-4-methylquinazolin-8-ol: A Technical Guide for Advanced Drug Design

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently encounter building blocks whose physicochemical behaviors dictate the success or failure of downstream drug synthesis. This compound (CAS: 2231399-83-8) is one such critical intermediate [1]. Recently gaining prominence in the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting Phosphoinositide 3-Kinase (PI3K) [2], this molecule presents a fascinating thermodynamic profile. This whitepaper deconstructs the thermodynamic stability, structural electronics, and phase-solubility characteristics of this compound, providing researchers with field-proven, self-validating protocols for its characterization.

Structural Thermodynamics & Electronic Effects

The is not merely a function of its fused bicyclic aromatic core; it is a highly tuned system governed by the electronic push-pull of its substituents.

  • The Quinazoline Core: The planar 1,3-diazanaphthalene system provides a rigid, thermodynamically stable foundation characterized by high resonance energy. The presence of two electronegative nitrogen atoms creates an electron-deficient pyrimidine ring, which is highly susceptible to nucleophilic attack unless stabilized [3].

  • Hyperconjugation (+H Effect): The methyl group at the C4 position acts as an electron donor via hyperconjugation. This mitigates the electron deficiency of the pyrimidine ring, significantly lowering the Gibbs Free Energy (

    
    ) of the system and preventing spontaneous hydrolysis of the imine-like C=N bonds.
    
  • Inductive Withdrawal (-I Effect): The heavy bromine atom at C6 exerts a strong electron-withdrawing inductive effect across the phenyl ring. This withdrawal lowers the pKa of the C8-hydroxyl group, making it a more reactive nucleophile for downstream substitution reactions (e.g., PROTAC linker attachment) [2].

  • Intramolecular Hydrogen Bonding: The most critical thermodynamic feature is the spatial proximity of the C8-hydroxyl group to the N1 nitrogen. This allows for the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring. This "conformational lock" drastically reduces the molecule's interaction with aqueous solvents, driving up its lipophilicity and solid-state crystal lattice energy.

G Core Quinazoline Core (Planar Aromatic) Stability Thermodynamic Stability (u0394G < 0) Core->Stability Scaffold Rigidity Br 6-Bromo Substituent (-I Effect) Br->Core Electron Withdrawal Me 4-Methyl Substituent (+H Hyperconjugation) Me->Core Electron Donation OH 8-Hydroxyl Group (H-Bond Donor) N1 N1 Nitrogen (H-Bond Acceptor) OH->N1 Intramolecular H-Bond N1->Stability Conformational Lock

Electronic and structural factors governing the thermodynamic stability of the quinazoline scaffold.

Physicochemical Data Profile

Understanding the thermodynamic solubility of quinazoline derivatives requires a baseline of their physical properties [4]. Due to the intramolecular H-bonding discussed above, the apparent solubility in polar solvents is lower than predicted by simple molecular weight calculations. Table 1 summarizes the core quantitative data for this intermediate.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueImplication for Development
CAS Number 2231399-83-8Standard identifier for API sourcing [1].
Molecular Formula C9H7BrN2ODefines exact mass requirements for MS validation.
Molecular Weight 239.07 g/mol Optimal low-MW building block for large PROTACs.
Predicted LogP ~3.1 - 3.6High lipophilicity; favors organic solvent extraction.
Topological Polar Surface Area 46.0 ŲExcellent membrane permeability potential.
H-Bond Donors / Acceptors 1 / 3Intramolecular bonding reduces effective donor availability.
Storage Stability 2-8°C, SealedPrevents slow oxidative degradation of the hydroxyl group.

Self-Validating Experimental Protocols

To accurately utilize this compound in complex syntheses, one must determine its true thermodynamic solubility and degradation limits. Standard kinetic dissolution tests often yield false positives due to transient amorphous phases. The following protocol is designed as a self-validating system , ensuring that the data collected represents absolute thermodynamic truths.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is utilized over kinetic titration because it allows the system to reach a true thermodynamic minimum, accounting for crystal lattice breaking energies [3].

  • Sample Preparation: Weigh exactly 15.0 mg of this compound into a 5 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent photolytic debromination at the C6 position during the prolonged incubation period.

  • Solvent Addition: Add 2.0 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer) or organic solvent (e.g., DMF, DMSO) [4].

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 48 hours.

    • Causality: A 48-hour window guarantees the transition from kinetic supersaturation to thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes to force the undissolved solid to the bottom. Carefully draw the supernatant and pass it through a 0.22 μm PTFE syringe filter.

  • Self-Validation Checkpoint (Solid-State Verification): Recover the undissolved solid pellet. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD).

    • System Logic: If the XRPD pattern matches the starting material, the solubility measured is true. If the pattern shows a new polymorph or hydrate, the solubility value belongs to the new phase, and the experiment must be annotated accordingly.

  • Quantification: Dilute the filtered supernatant in mobile phase and quantify the dissolved API using HPLC-UV at 254 nm against a standard calibration curve.

Workflow Start Solid API: this compound Buffer Aqueous Buffer Equilibration (48h at 25°C) Start->Buffer Split Phase Separation (Centrifugation + Filtration) Buffer->Split Solid Pellet: XRPD Analysis (Polymorph Check) Split->Solid Undissolved Liquid Supernatant: HPLC-UV (Quantification) Split->Liquid Dissolved Validate Self-Validation: Confirm Mass Balance & Phase Solid->Validate Liquid->Validate

Self-validating experimental workflow for determining true thermodynamic solubility.

Protocol B: Forced Degradation Matrix

To understand the kinetic stability limits of the quinazoline core, a mass-balance validated forced degradation study is required.

  • Hydrolytic Stress: Expose 1 mg/mL solutions of the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.

  • Oxidative Stress: Expose the compound to 3% H₂O₂ at 25°C for 24 hours.

  • Thermal Stress: Heat the solid powder in a convection oven at 80°C for 7 days.

  • Self-Validation Checkpoint (Mass Balance): Analyze all stressed samples via HPLC-DAD. Calculate the total peak area of the parent compound plus all degradation peaks.

    • System Logic: The total area must equal 100% ± 2% of the unstressed control. A failure in mass balance indicates that degradants have volatilized or precipitated, requiring a secondary extraction protocol (e.g., using pure DMSO) to recover lost mass.

Implications for PROTAC Synthesis

The directly translates to its utility in advanced medicinal chemistry. In the development of PI3K PROTAC degraders, this compound acts as the primary target-binding warhead [2].

During synthesis, the C8-hydroxyl group undergoes nucleophilic substitution to attach to an alkyl or PEG-based linker, which is subsequently conjugated to a Cereblon (CRBN) ligand (such as a pomalidomide derivative). Because the quinazoline core is thermodynamically stable and the 6-bromo group provides an orthogonal site for potential Suzuki-Miyaura cross-coupling, this scaffold allows chemists to build massive, bifunctional PROTAC molecules without risking the degradation of the primary pharmacophore during harsh coupling conditions.

By strictly controlling the thermodynamic environment—leveraging organic solvents like DMF where the compound shows higher solubility [4]—yields of these complex PROTACs can be maximized, accelerating the path from bench to clinical trials.

References

  • 2231399-83-8 | this compound, MolCore,
  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy, Journal of Medicinal Chemistry - ACS Public
  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL, Benchchem,
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS, CIBTech,

The 4-Methylquinazolin-8-ol Scaffold: A Privileged Pharmacophore in Modern Kinase and ATPase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 4-methylquinazolin-8-ol core has emerged as a highly versatile and potent pharmacophore, particularly in the development of targeted therapeutics against kinases (such as PI3K, mTOR, and DNA-PK) and ATPases (such as p97)[1][2][3].

This technical whitepaper provides an in-depth literature review and application guide for researchers and drug development professionals. By dissecting the structural biology, synthetic methodologies, and structure-activity relationships (SAR) of the 4-methylquinazolin-8-ol scaffold, this guide establishes a foundational framework for rational drug design.

Structural Biology & Mechanistic Rationale

The pharmacological success of the 4-methylquinazolin-8-ol scaffold is not coincidental; it is deeply rooted in its precise geometric and electrostatic properties.

  • The Quinazoline Core (Hinge-Binding Motif): The N1 and N3 nitrogen atoms of the quinazoline ring act as potent hydrogen-bond acceptors. In kinase targets, this structural motif elegantly mimics the adenine ring of endogenous ATP, allowing the scaffold to anchor firmly within the highly conserved hinge region of the ATP-binding pocket[1].

  • The 4-Methyl Group (Steric Steering): The addition of a methyl group at the C4 position serves as a conformational lock. By introducing localized steric bulk, the 4-methyl group restricts the rotational degrees of freedom of the molecule, preventing it from adopting unfavorable conformations. This "steric steering" significantly reduces off-target binding to non-homologous kinases.

  • The 8-Hydroxyl Group (Solvent Channel Vector): Crystallographic studies of quinazoline derivatives in ATP-binding pockets reveal that the C8 position points directly outward toward the solvent-exposed channel[1]. The 8-hydroxyl group provides a synthetic handle (via etherification or cross-coupling) to append solubilizing moieties—such as morpholine or piperidine rings—improving the drug's pharmacokinetic (PK) profile without disrupting the primary hinge-binding interactions[1].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) p110α/β/δ/γ RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Signaling Inhibitor 8-Substituted Quinazoline Scaffold Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1: Kinase signaling cascade modulated by 8-substituted quinazoline dual inhibitors.

Synthetic Methodologies: A Self-Validating Protocol

To leverage the 4-methylquinazolin-8-ol scaffold for drug discovery, the C8-hydroxyl group is typically converted into a trifluoromethanesulfonate (triflate) leaving group. This enables downstream functionalization via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[3].

Protocol: Synthesis of 4-Methylquinazolin-8-yl Trifluoromethanesulfonate

Adapted from established DNA-PK inhibitor synthesis workflows[3][4].

Objective: To cleanly convert the C8-phenol into a highly reactive triflate intermediate while preserving the integrity of the quinazoline core.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 4-methylquinazolin-8-ol (30.40 mmol) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere[3].

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the triflating agent. The 0 °C environment mitigates the exothermic nature of the subsequent deprotonation, preventing degradation or ring-opening of the quinazoline core.

Step 2: Base-Mediated Deprotonation

  • Action: Add Cesium Carbonate (Cs₂CO₃, 40 mmol) in a single portion[3].

  • Causality: Cs₂CO₃ is selected over stronger bases (e.g., NaH) or organic bases (e.g., Triethylamine). The large cesium cation weakly coordinates with the phenoxide ion, maximizing its nucleophilicity. Furthermore, it is a mild base that avoids unwanted side reactions at the electrophilic C2/C4 positions of the quinazoline ring.

Step 3: Electrophilic Triflation

  • Action: Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 39.52 mmol) to the suspension[3].

  • Causality: PhNTf₂ is a crystalline, easy-to-handle triflating agent that is highly selective for phenols. It avoids the harsh, highly reactive nature of triflic anhydride (Tf₂O), ensuring a cleaner reaction profile and minimizing tar formation.

Step 4: Reaction Propagation & Validation

  • Action: Remove the cooling bath and allow the reaction to stir at room temperature overnight[3]. Monitor via LC-MS.

  • Validation Checkpoint: The protocol is self-validating via mass spectrometry. The reaction is complete when the starting material peak (

    
     [M+H]⁺ 
    
    
    
    161) is fully consumed and replaced by the triflate product peak (
    
    
    [M+H]⁺
    
    
    293)[3]. The physical appearance should transition to a finely suspended mixture.

Step 5: Quench and Workup

  • Action: Wash the organic layer sequentially with distilled water, 5% aqueous HCl, and 5% aqueous NaHCO₃[3].

  • Causality: Water removes the bulk of the inorganic cesium salts. The 5% HCl wash protonates and removes any unreacted basic impurities or aniline byproducts. Finally, the 5% NaHCO₃ wash neutralizes residual acid, ensuring the triflate remains stable during solvent evaporation.

SynthWorkflow A 4-methylquinazolin-8-ol (Starting Material) B Triflation (PhNTf2, Cs2CO3, DCM) A->B 0°C to RT C 4-methylquinazolin-8-yl trifluoromethanesulfonate B->C >90% Yield D Palladium-Catalyzed Cross-Coupling C->D Suzuki/Buchwald E C8-Functionalized Kinase Inhibitor D->E Target Scaffold

Fig 2: Synthetic workflow for functionalizing the 4-methylquinazolin-8-ol scaffold.

Pharmacological Applications & SAR Data

The functionalization of the C8 position has led to breakthrough discoveries across multiple therapeutic targets.

PI3K/mTOR Dual Inhibitors

During the development of Copanlisib (BAY 80-6946), researchers at Bayer discovered that substitutions at the C8 position were critical for balancing target potency with pharmacokinetic viability[1]. Because the C8 vector points toward the solvent channel, appending a 3-morpholinylpropoxy moiety resulted in optimal aqueous solubility while maintaining nanomolar inhibition of the p110α isoform[1].

p97 ATPase Inhibitors

In the pursuit of p97 ATPase inhibitors (a target for cancer protein homeostasis), the quinazoline core was heavily investigated. The introduction of an oxygen-linked moiety at the C8 position (e.g., 8-methoxy or 8-hydroxy derivatives) yielded compounds like ML240 and ML241, which exhibited a 3-fold improvement in ATPase inhibition compared to unsubstituted analogs[2].

Protein Disulfide Isomerase (PDI) Inhibitors

Recent studies have also characterized 8-hydroxyquinazoline derivatives, such as 7-((4-fluorophenyl)(piperidin-1-yl)methyl)quinazolin-8-ol, as potent PDI inhibitors. These compounds demonstrated strong cytotoxicity in glioblastoma cell lines with IC₅₀ values as low as 2.1 μM, acting as thiol-reactive inhibitors rather than traditional substrate-binding domain antagonists[5].

Quantitative SAR Summary Table
Scaffold ModificationTarget PathwayPharmacological ObservationMechanistic Rationale
C8-Methoxy p97 ATPase3-fold improvement in ATPase inhibition[2].Small steric bulk fills a minor hydrophobic pocket without clashing with the binding site.
C8-Isobutyl Ether PI3K (p110β)7-fold decrease in potency against p110β[1].Excessive steric bulk at the C8 position creates a steric clash within the p110β isoform's restricted solvent channel.
C8-Phenol / Benzyl Ether PI3K (p110α)Highly potent against p110α; decreased against p110β[1].Aromatic substitutions at C8 form favorable π-π interactions specific to the p110α active site architecture.
C8-(3-Morpholinylpropoxy) PI3K/mTOROptimal balance of target activity and systemic PK (Copanlisib)[1].The long alkyl chain directs the solubilizing morpholine ring out of the hinge region and into the solvent space, improving aqueous solubility.
C7-Aminobenzylphenol PDI (Glioblastoma)Strong cytotoxicity (IC₅₀

2.1 μM)[5].
Thiol-reactive inhibition of Protein Disulfide Isomerase, independent of the substrate-binding domain.

Conclusion & Future Perspectives

The 4-methylquinazolin-8-ol scaffold is a masterclass in rational drug design. By providing a rigid, ATP-mimicking core coupled with a highly tunable, solvent-facing C8-hydroxyl handle, it allows medicinal chemists to independently optimize pharmacodynamics (target binding) and pharmacokinetics (solubility and bioavailability). As fragment-based drug discovery and targeted protein degradation (PROTACs) continue to evolve, the C8 position of this scaffold presents an ideal vector for linker attachment, ensuring its continued relevance in next-generation therapeutics.

References

  • Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes - eScholarship. Available at:[6]

  • Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946) - Lib4RI. Available at:[1]

  • Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC (NIH). Available at:[2]

  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC (NIH). Available at:[5]

  • DNA-PK inhibitors (AU 2014337208 B2) - Google Patents / Vertex Pharmaceuticals. Available at:[3]

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The Emerging Role of 6-Bromo-Substituted Quinazolin-8-ols in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[3][4][5] Among the vast landscape of quinazoline derivatives, those bearing a bromine substituent at the 6-position have garnered significant attention for their potent biological activities, particularly in the realm of oncology.[6][7][8] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 6-bromo-4-methylquinazolin-8-ol, a specific analogue that holds promise as a lead compound for further drug development. By examining the established structure-activity relationships of closely related compounds, we will elucidate the potential mechanisms of action and guide researchers in the rational design of future medicinal chemistry endeavors centered on this promising scaffold.

The Quinazoline Scaffold: A Foundation of Therapeutic Versatility

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a focal point of medicinal chemistry research for decades.[1][9] Its rigid structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal framework for designing molecules that can selectively bind to the active sites of enzymes and receptors.[10] This has resulted in the successful development of several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, all of which are quinazoline-based tyrosine kinase inhibitors used in cancer therapy.[7]

The therapeutic potential of quinazoline derivatives extends far beyond oncology. Researchers have extensively documented their efficacy as:

  • Antimicrobial Agents: Exhibiting activity against a broad spectrum of bacteria and fungi.[5][9]

  • Anti-inflammatory Agents: Modulating inflammatory pathways to alleviate symptoms of various inflammatory conditions.[4][11]

  • Antiviral Agents: Demonstrating potential in combating viral infections.[2]

  • Central Nervous System (CNS) Agents: Showing promise in the treatment of conditions like convulsions and depression.[3]

The diverse biological activities of quinazolines underscore the immense potential that lies in the exploration of novel derivatives.[2][12]

Strategic Derivatization: The Significance of the 6-Bromo and 8-Hydroxy Substituents

The biological activity of the quinazoline core can be significantly modulated by the introduction of various substituents at different positions. Structure-activity relationship (SAR) studies have consistently shown that halogenation, particularly at the 6- and 8-positions, can enhance the therapeutic efficacy of these compounds.[11]

The 6-bromo substituent has been a key feature in many potent quinazoline-based anticancer agents.[6][8][13] Its electron-withdrawing nature and steric bulk can influence the molecule's binding affinity and selectivity for its target protein.[7] A substantial body of research has demonstrated that 6-bromo-4(3H)-quinazolinone derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7) and colon (SW480) cancer.[7][14]

The 8-hydroxy group, on the other hand, introduces a potential site for hydrogen bonding, which can be crucial for anchoring the molecule within the active site of a target enzyme. It can also influence the compound's solubility and pharmacokinetic properties. While direct studies on this compound are limited, the foundational principles of medicinal chemistry suggest that this combination of substituents could lead to a compound with unique and potent biological activity.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be conceptually designed based on established methods for quinazoline synthesis. A plausible synthetic route would likely begin with a substituted anthranilic acid derivative, which serves as a common starting material for building the quinazoline core.[9][15]

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound A 5-Bromo-3-hydroxyanthranilic acid B N-acylation with Acetic Anhydride A->B Step 1 C Cyclization with Formamide B->C Step 2 D 6-Bromo-8-hydroxy-4(3H)-quinazolinone C->D Intermediate E Methylation (e.g., with CH3I) D->E Step 3 F This compound E->F Final Product

Caption: A proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Acetylation of 5-Bromo-3-hydroxyanthranilic acid: 5-Bromo-3-hydroxyanthranilic acid is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid, and heated under reflux to yield the corresponding N-acetylated intermediate.

  • Step 2: Cyclization to form the Quinazolinone Core: The N-acetylated intermediate is then heated with formamide at a high temperature. This step facilitates the cyclization and formation of the quinazolinone ring system, resulting in 6-bromo-8-hydroxy-4(3H)-quinazolinone.

  • Step 3: Methylation: The intermediate from step 2 is then subjected to methylation. This can be achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This step introduces the methyl group at the 4-position, yielding the final product, this compound.

  • Purification and Characterization: The crude product is purified using standard techniques such as recrystallization or column chromatography. The structure of the final compound is then confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[7][14]

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on related 6-bromo-quinazoline derivatives, this compound is anticipated to exhibit a range of biological activities, with a particularly strong potential in oncology.

Anticancer Activity

The primary mechanism of action for many 6-bromo-quinazoline derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][8] EGFR is a crucial signaling protein that, when overexpressed or mutated in cancer cells, leads to uncontrolled cell proliferation and survival.[16] By binding to the ATP-binding site of EGFR, these inhibitors block its downstream signaling cascade, ultimately leading to apoptosis (programmed cell death) of cancer cells.

EGFR Signaling Pathway Inhibition Mechanism of EGFR Inhibition by Quinazoline Derivatives cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline This compound Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Molecular docking and simulation studies on similar compounds have provided insights into the key interactions within the EGFR active site.[7][14] It is plausible that this compound would also adopt a similar binding mode, with the quinazoline core forming crucial hydrogen bonds and the 6-bromo substituent occupying a hydrophobic pocket.

Table 1: Cytotoxic Activity of Representative 6-Bromo-Quinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8a MCF-7 (Breast)15.85 ± 3.32[7][17]
8a SW480 (Colon)17.85 ± 0.92[7][17]
5b MCF-7 (Breast)0.53[13]
5b SW480 (Colon)1.95[13]

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The quinazoline scaffold has also been explored for its antimicrobial properties.[9][18] Derivatives have shown efficacy against various bacterial and fungal strains. The mechanism of antimicrobial action can vary, but may involve the inhibition of essential enzymes in the pathogen or disruption of its cell membrane integrity. The presence of the bromo group can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.

Future Directions and Conclusion

While direct experimental data for this compound is not yet available in the public domain, the wealth of information on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the privileged quinazoline core, the activity-enhancing 6-bromo substituent, and the hydrogen-bonding potential of the 8-hydroxy group makes it a compelling candidate for synthesis and biological evaluation.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a robust synthetic route to produce this compound in sufficient quantities for biological testing.

  • In Vitro Screening: Evaluating the cytotoxic activity of the compound against a panel of cancer cell lines, as well as its antimicrobial activity against relevant pathogens.

  • Mechanistic Studies: Investigating the precise mechanism of action, including its potential as an EGFR inhibitor or its effects on other cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with modifications at the 4- and 8-positions to further optimize the biological activity.

References

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available from: [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.Org. Available from: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available from: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Taylor & Francis. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives as Anti-inflammatory Agents against Lipopolysaccharide-induced Acute Lung Injury in Rats. PubMed. Available from: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available from: [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. ResearchGate. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available from: [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available from: [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed. Available from: [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available from: [Link]

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. Available from: [Link]

  • 6-bromo Derivative Research Articles - Page 1. R Discovery. Available from: [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available from: [Link]

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]

Sources

Technical Deep Dive: Hydrogen Bonding Mechanics in Quinazolin-8-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the backbone of FDA-approved drugs like Gefitinib and Erlotinib. However, the specific derivative quinazolin-8-ol (8-hydroxyquinazoline) offers a unique physicochemical profile distinct from its 4-isomer (quinazolinone) counterparts.

The defining feature of quinazolin-8-ol is the proximity of the hydroxyl group at position 8 to the ring nitrogen at position 1 (N1). This geometric arrangement facilitates a robust Intramolecular Hydrogen Bond (IMHB) . For drug development professionals, understanding this IMHB is not merely an academic exercise; it is a critical lever for modulating lipophilicity, membrane permeability (blood-brain barrier penetration), and metal-mediated target engagement.

This guide dissects the hydrogen bonding capacity of quinazolin-8-ol, providing actionable protocols for synthesis, characterization, and application in rational drug design.

Structural Dynamics & Hydrogen Bonding Topology

The N1-C8-OH Interaction

Unlike 4-hydroxyquinazoline, which exists predominantly as the quinazolin-4(3H)-one tautomer, quinazolin-8-ol retains its aromatic phenolic character. The core interaction is a planar, 5-membered pseudo-ring formed between the phenolic hydrogen and the lone pair of N1.

  • Intramolecular H-Bond (Closed Conformer): Dominates in non-polar environments (gas phase, lipid bilayers). This "locks" the conformation, masking the polarity of both the OH and N1, effectively increasing the molecule's

    
    .
    
  • Intermolecular H-Bond (Open Conformer): Occurs in polar protic solvents (water, methanol) or crystal lattices where solvent competition disrupts the internal bond.

The N3 "Wildcard"

A critical distinction between quinazolin-8-ol and its analogue 8-hydroxyquinoline (8-HQ) is the presence of the N3 nitrogen .

  • In 8-HQ: Only one ring nitrogen exists (involved in IMHB).

  • In Quinazolin-8-ol: N3 remains available as a hydrogen bond acceptor (HBA) even when the N1-OH IMHB is intact. This allows the scaffold to maintain high permeability while still engaging target residues via N3.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the chelation potential of the scaffold.

Quinazoline_HBonding cluster_0 Physicochemical Impact OpenForm Open Conformer (Polar Solvent Exposed) ClosedForm Closed Conformer (IMHB Locked / Lipophilic) OpenForm->ClosedForm Desolvation / Lipid Entry Chelate Metal Complex (N1-M-O Bidentate) ClosedForm->Chelate + Metal Ion (Zn2+, Cu2+) Effect1 Increased Permeability (Masked Polarity) ClosedForm->Effect1 Effect2 N3 Available for Target Binding ClosedForm->Effect2

Caption: Figure 1. Conformational dynamics of quinazolin-8-ol. The IMHB (Closed Form) is thermodynamically favored in non-polar media, facilitating membrane transport.

Experimental Characterization Protocols

To validate the hydrogen bonding state of your derivatives, rely on these self-validating spectroscopic workflows.

Protocol A: 1H NMR Dilution Titration

This is the gold standard for distinguishing intramolecular vs. intermolecular bonding.

Principle: Intermolecular bonds break upon dilution (shifting signal upfield). Intramolecular bonds are concentration-independent.

Methodology:

  • Preparation: Dissolve the quinazolin-8-ol derivative in a non-polar, aprotic solvent (e.g.,

    
     or 
    
    
    
    ). Avoid DMSO-
    
    
    as it competes for H-bonds.
  • Series: Prepare concentrations of 100 mM, 50 mM, 10 mM, 5 mM, and 1 mM.

  • Acquisition: Acquire 1H NMR spectra at constant temperature (298 K).

  • Analysis: Track the chemical shift (

    
    ) of the hydroxyl proton (typically >9.0 ppm).
    

Interpretation Table:

ObservationConclusionStructural Implication

ppm
Intramolecular (IMHB) Stable 5-membered ring; High membrane permeability predicted.

ppm
(Upfield shift)
Intermolecular Aggregation or dimer formation; likely poor solubility in lipids.
Protocol B: IR Spectroscopy (Solid State vs. Solution)

Methodology:

  • Measure ATR-FTIR of the solid compound.

  • Measure solution-phase IR in

    
     (using a liquid cell).
    

Diagnostic Signals:

  • Free OH: Sharp band ~3600 cm⁻¹.

  • Intramolecular H-Bond: Broad, weak band shifted to 3200–3400 cm⁻¹. The shift magnitude correlates with bond strength.

Synthetic Pathway: The Modified Niementowski

Direct synthesis of 8-hydroxyquinazoline requires bypassing the thermodynamic trap of the 4-one isomer. The following route ensures the retention of the 8-OH group.

Reaction Workflow

Synthesis_Workflow Start 3-Hydroxyanthranilic Acid Step1 Cyclization (Formamide, 140°C) Start->Step1 Condensation Inter Intermediate: 8-Hydroxyquinazolin-4(3H)-one Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Aromatization of Pyrimidine Ring Chloro 4-Chloro-8-hydroxyquinazoline Step2->Chloro Step3 Dehalogenation / Substitution (Pd/C, H2 OR Nucleophile) Chloro->Step3 Functionalization Final Target: Quinazolin-8-ol Derivative Step3->Final

Caption: Figure 2. Step-wise synthesis targeting the aromatic quinazolin-8-ol core, avoiding the stable quinazolinone tautomer.

Critical Process Parameters (CPPs)
  • Protection: The 8-OH group often requires protection (e.g., methyl ether or acetate) during the

    
     step to prevent polymerization, followed by deprotection in the final step.
    
  • Purification: Quinazolin-8-ol derivatives are often chelators. Avoid silica gel chromatography if the compound streaks; use neutral alumina or reverse-phase HPLC.

Biological Relevance & Drug Design[1][2]

The "Chameleon" Effect

Recent studies in medicinal chemistry (see Rowan reference) highlight the utility of IMHBs in "chameleonic" drugs. Quinazolin-8-ol derivatives can switch properties based on the environment:

  • In Blood (Aqueous): Equilibrium allows some solubility.

  • At BBB (Lipid): IMHB forms, hiding the H-bond donor (OH) and acceptor (N1), facilitating passive diffusion.

  • At Target (Protein): The bond breaks to engage residues (e.g., Serine/Threonine side chains) or metal cofactors.

Metallopharmacology

The 8-hydroxyquinazoline scaffold is a bioisostere of 8-hydroxyquinoline (Oxine). It acts as a bidentate ligand for divalent cations (


).
  • Mechanism: Depletion of essential metals in metalloproteases (e.g., MMPs) or generation of ROS via copper redox cycling in tumor cells.

  • Design Tip: Substituents at position 7 (ortho to OH) sterically modulate chelation kinetics. Bulky groups here can destabilize the metal complex, tuning the toxicity profile.

Data Summary: H-Bonding Parameters
ParameterValue / RangeSignificance
H-Bond Distance (O-H...N) 2.55 – 2.65 ÅIndicates a strong electrostatic interaction (Short = Strong).
H-Bond Angle 145° – 155°Deviates from linearity (180°) due to 5-membered ring constraints.
pKa (OH group) ~9.5 – 10.5Acidity is lowered by the IMHB (proton is held tighter).
LogP shift (Closed vs Open) +0.5 to +1.2 unitsThe closed form is significantly more lipophilic.

References

  • Bischler, A., & Lang, M. (1895).[1] Über die Synthese des Chinazolins. Berichte der deutschen chemischen Gesellschaft. Link

  • Rowan, S. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant Therapeutics. Rowan Science. Link

  • Cipurković, A., et al. (2021).[2] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link

  • NIST Chemistry WebBook. 8-Hydroxyquinoline (Structural Analog Data). National Institute of Standards and Technology. Link

  • Dasari, S. R., et al. (2016).[3] Synthesis, Characterization of Novel Quinazoline Derivatives. International Journal of Chemical Sciences. Link

Sources

The Electronic & Synthetic Architecture of 6-Bromo Quinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Electronic Landscape

The Quinazoline Scaffold & The 6-Bromo Handle

In the hierarchy of nitrogen heterocycles, the quinazoline core (benzo[d]pyrimidine) represents a privileged scaffold, particularly in kinase inhibition (e.g., EGFR, VEGFR). The introduction of a bromine atom at the C6 position is not merely a structural decoration; it is a calculated electronic intervention that alters the scaffold's dipole moment, lipophilicity, and localized electron density.

The 6-bromo substituent operates through two opposing electronic vectors:

  • Inductive Deactivation (-I): The electronegative bromine withdraws electron density through the

    
    -framework, deactivating the benzene ring towards electrophilic aromatic substitution (
    
    
    
    ).
  • Resonance Donation (+R): The lone pairs on bromine can donate density into the

    
    -system, though this is generally overwhelmed by the inductive effect in the ground state.
    

However, the true utility of the 6-bromo group lies in its site-selective reactivity . In a 4-chloro-6-bromoquinazoline system, the electronic environment creates a stark dichotomy:

  • C4 Position: Highly electron-deficient due to the cumulative withdrawal of the N1 and N3 atoms. The LUMO coefficient is highest here, making it the prime target for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6 Position: Electronically distinct and sterically accessible. The C-Br bond possesses the correct bond dissociation energy (approx. 81 kcal/mol) to facilitate oxidative addition by Palladium(0) species, enabling orthogonal functionalization.

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) studies (B3LYP/6-311G**) on 6-bromoquinazoline derivatives reveal critical reactivity descriptors:

ParameterValue (Approx.)Implication
HOMO Location Bromobenzene RingThe C6-Br moiety dominates the Highest Occupied Molecular Orbital, facilitating interaction with soft electrophiles and metal catalysts.
LUMO Location Pyrimidine RingThe Lowest Unoccupied Molecular Orbital is localized on the N-heterocycle, directing nucleophiles to C4.
HOMO-LUMO Gap 4.5 - 4.7 eVIndicates high kinetic stability, requiring specific activation (catalysis or heat) for reaction.
Dipole Moment ~3.0 - 4.0 DebyeThe C-Br vector opposes the ring dipole, influencing solubility and binding orientation in protein pockets.

Part 2: Divergent Synthetic Reactivity

The power of 6-bromoquinazolines lies in "Sequential Orthogonality." A researcher can exploit the electronic disparity between C4 and C6 to build complex libraries without protecting groups.

The Reactivity Hierarchy
  • First Displacement (C4): Under mild basic conditions, amines or anilines displace the C4-leaving group (Cl or F). The 6-Br bond remains inert because the electron-rich Pd-cycle is not present, and

    
     at C6 is energetically unfavorable.
    
  • Second Functionalization (C6): Once the C4 position is capped, the 6-Br handle is engaged via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The bromine atom serves as a pre-installed activation site for carbon-carbon bond formation.

Visualization: The Divergent Pathway

The following diagram illustrates the sequential logic, starting from 5-bromoanthranilic acid.

G Start 5-Bromoanthranilic Acid Cyclization Cyclization (Formamide/Heat) Start->Cyclization Core 6-Bromoquinazolin-4(3H)-one Cyclization->Core Activation Chlorination (SOCl2/POCl3) Core->Activation Intermediate 6-Bromo-4-chloroquinazoline (The Linchpin) Activation->Intermediate PathA Path A: SNAr (C4) Nucleophilic Attack Intermediate->PathA  Selectivity Control   ProductA 4-Amino-6-bromoquinazoline (Kinase Core) PathA->ProductA PathB Path B: Pd-Coupling (C6) Suzuki/Sonogashira ProductA->PathB  Orthogonal Activation   FinalDrug 6-Substituted EGFR Inhibitor (e.g., Vandetanib analogs) PathB->FinalDrug

Caption: Sequential functionalization strategy exploiting the electronic disparity between C4 (SNAr susceptible) and C6 (Pd-oxidative addition susceptible).

Part 3: Experimental Protocols

These protocols are designed for high reproducibility and scalability, derived from standard medicinal chemistry workflows.

Protocol A: Synthesis of the Linchpin (6-Bromo-4-chloroquinazoline)

This precursor is unstable to hydrolysis and should be stored under inert atmosphere at -20°C.

Reagents: 6-Bromoquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (


, excess), DMF (catalytic).
  • Setup: Charge a dry round-bottom flask with 6-bromoquinazolin-4(3H)-one (e.g., 5.0 g).

  • Activation: Add

    
     (30 mL) carefully. Add 3-5 drops of anhydrous DMF (catalyst).
    
  • Reflux: Heat the mixture to reflux (80°C) for 3-4 hours. The suspension will clear as the chlorinated species forms.

  • Monitoring: Monitor by TLC (Warning: The chloride hydrolyzes on silica; use a neutralized plate or quench a mini-aliquot with methanol to track the methyl ether).

  • Workup: Evaporate excess

    
     under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.
    
  • Isolation: The residue is a yellow/tan solid. Use immediately or store under Argon.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

This step installs the "tail" often required for solubility or binding affinity in the solvent-exposed region of the kinase pocket.

Reagents: 4-Anilino-6-bromoquinazoline (1.0 eq), Aryl Boronic Acid (1.2 eq),


 (0.05 eq), 

(2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 ratio).
  • Degassing: Combine solvent, base, and substrate in a microwave vial or pressure tube. Sparge with Nitrogen/Argon for 10 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Catalyst Addition: Add

    
     complex quickly to minimize air exposure. Seal the vessel.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Partition between EtOAc and water. Dry organics over

    
    . Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Part 4: Medicinal Chemistry Implications (SAR)

In the context of EGFR inhibitors (like Gefitinib or Erlotinib), the 6-position is pivotal.

Halogen Bonding

Crystallographic data suggests the 6-Br atom can engage in halogen bonding (


) with backbone carbonyls or water networks within the binding pocket.
  • Interaction Type:

    
    -hole interaction.
    
  • Directionality: Strictly linear (

    
    ).
    
  • Effect: Enhances potency by locking the inhibitor orientation.

Solubility & Metabolic Stability

Replacing the 6-Br with solubilizing groups (via the Suzuki protocol above) is a standard optimization tactic.

  • Morpholine/Piperazine tails: Attached at C6 to reach the "solvent front," improving oral bioavailability.

  • Metabolic Blockade: The 6-Br itself blocks metabolic hydroxylation at that position, extending half-life compared to the unsubstituted analog.

Summary of Electronic Effects on Binding
Feature6-H (Unsubstituted)6-Br (Substituted)6-Alkynyl (Coupled)
Electronic Nature NeutralElectron Withdrawing (-I)Conjugated System
pKa (N1) ~3.5~2.8 (Less Basic)Variable
Binding Role PassiveHydrophobic/Halogen BondAccess to Solvent Front

References

  • Synthesis and Pharmacological Activity of 6-Bromoquinazolinones Source: SciSpace / Vaagdevi College of Pharmacy

  • Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block Source: BenchChem Technical Guide

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: NIH / PubMed Central

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: Molecules / NIH

  • Halogen bonding pattern in the crystal structure of brominated heterocycles Source: ResearchGate

Methodological & Application

step-by-step preparation of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methylquinazolin-8-ol

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Quinazoline Scaffold and the Significance of this compound

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry and drug discovery. First synthesized in 1895, this scaffold is present in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a novel quinazoline derivative, This compound . This compound incorporates three key functional groups: a bromine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 8-position. Each of these substituents is expected to modulate the molecule's activity, with the bromine atom often enhancing potency and the hydroxyl group providing a potential point for further derivatization or interaction with biological targets. The synthetic strategy outlined herein is designed to be robust and reproducible, starting from a commercially available substituted aminophenol and proceeding through a logical sequence of protection, regioselective halogenation, and cyclization reactions.

Overall Synthetic Strategy

The preparation of this compound is approached via a three-step synthesis starting from 2-Amino-4-methylphenol. The strategy involves:

  • N-Acetylation: Protection of the primary amino group as an acetamide. This serves the dual purpose of reducing the activating effect of the amino group to control the subsequent bromination and providing the carbon atom that will become C4 of the quinazoline ring.

  • Regioselective Bromination: Introduction of a bromine atom at the position para to the hydroxyl group. The directing effects of the hydroxyl and acetamido groups are leveraged to achieve the desired regiochemistry.

  • Cyclizative Condensation: Formation of the quinazoline ring through a condensation reaction with formamide, which provides the necessary N3 and C2 atoms of the pyrimidine ring, followed by dehydration to yield the aromatic quinazoline core.

This approach is designed for clarity and efficiency, utilizing well-established transformations in organic synthesis to construct the target molecule.

Visualized Synthetic Workflow

The following diagram illustrates the multi-step synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reagent/ProductMolar Eq.
2-Amino-4-methylphenolC₇H₉NO123.15Starting Material1.0
Acetic AnhydrideC₄H₆O₃102.09Reagent1.1
PyridineC₅H₅N79.10Base/Solvent-
N-(2-hydroxy-5-methylphenyl)acetamideC₉H₁₁NO₂165.19Intermediate 1-
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reagent1.05
AcetonitrileC₂H₃N41.05Solvent-
N-(5-bromo-2-hydroxy-5-methylphenyl)acetamideC₉H₁₀BrNO₂244.09Intermediate 2-
FormamideCH₃NO45.04Reagent/SolventLarge excess
Polyphosphoric Acid (PPA)(HPO₃)n-Catalyst-
This compound C₉H₇BrN₂O 239.07 Final Product -

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

  • NMR spectrometer and Mass spectrometer for product characterization

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. N-Bromosuccinimide is a corrosive solid and an irritant. Polyphosphoric acid is highly corrosive. Formamide is a teratogen. Handle these reagents with extreme care.

Protocol 1: Synthesis of N-(2-hydroxy-5-methylphenyl)acetamide (Intermediate 1)

Rationale: This step involves the chemoselective acetylation of the amino group of 2-amino-4-methylphenol.[3] The amino group is more nucleophilic than the hydroxyl group under these conditions, allowing for selective protection. Pyridine acts as a base to neutralize the acetic acid byproduct. The reaction is initiated at a low temperature to control the exothermic reaction between acetic anhydride and the amine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and pyridine (80 mL).

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Add acetic anhydride (8.4 mL, 89.3 mmol, 1.1 eq) dropwise to the cooled solution over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Acidify the aqueous mixture to pH 5-6 with concentrated HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(2-hydroxy-5-methylphenyl)acetamide as a solid.

Protocol 2: Synthesis of N-(5-bromo-2-hydroxy-5-methylphenyl)acetamide (Intermediate 2)

Rationale: This step is a regioselective electrophilic aromatic bromination. The hydroxyl group is a strong activating group and directs ortho- and para-. The acetamido group is also ortho-, para-directing. In this substrate, the position para to the strongly activating hydroxyl group is the most nucleophilic and is targeted for bromination. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine.[4]

Procedure:

  • In a 500 mL round-bottom flask, dissolve N-(2-hydroxy-5-methylphenyl)acetamide (10.0 g, 60.5 mmol) in acetonitrile (200 mL).

  • To this solution, add N-bromosuccinimide (11.3 g, 63.5 mmol, 1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure N-(5-bromo-2-hydroxy-5-methylphenyl)acetamide.

Protocol 3: Synthesis of this compound (Final Product)

Rationale: This is the key ring-forming step, a variation of the Bischler synthesis of quinazolines.[1] The reaction involves the cyclization of the N-acyl-o-aminophenol derivative with formamide. Formamide serves as the source for the N3 and C2 atoms of the quinazoline ring. Polyphosphoric acid (PPA) acts as a strong dehydrating agent and acid catalyst to promote the intramolecular cyclization and subsequent aromatization to form the stable quinazoline core.[5][6]

Procedure:

  • Place N-(5-bromo-2-hydroxy-5-methylphenyl)acetamide (5.0 g, 20.5 mmol) in a 100 mL round-bottom flask.

  • Add formamide (40 mL) and polyphosphoric acid (approx. 25 g).

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature with vigorous stirring for 4-5 hours.

  • Monitor the reaction by TLC. The reaction mixture will become dark and viscous.

  • After completion, allow the mixture to cool to approximately 80-90 °C.

  • Carefully and slowly pour the hot reaction mixture onto 250 g of crushed ice with constant stirring.

  • Neutralize the resulting acidic solution to pH 7-8 by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. This step should be performed in an ice bath as it is highly exothermic.

  • A solid precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the crystalline solid product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step sequence is based on well-established and reliable organic transformations, offering a practical route for researchers in medicinal chemistry and drug development to access this novel heterocyclic compound. The modularity of this synthetic approach may also allow for the preparation of a library of related quinazoline derivatives for further investigation.

References

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. Available at: [Link]

  • Bischler, A., & Lang, M. (1895). Ueber die Condensation von Anilin und Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282. Available at: [Link]

  • Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (1982). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(4), 334-7.
  • Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (2006). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Bulletin of the Chemical Society of Japan, 55(4), 1169-1173. Available at: [Link]

  • Teja, S., et al. (2010). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 126-130.
  • Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons.
  • Sharma, P., & Kaur, G. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100789. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). A simple and efficient synthesis of 4(3H)-quinazolinones.
  • Faraj, F. L., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Survey in Fisheries Sciences, 10(2S), 2933-2941.
  • Wikipedia contributors. (2023, December 18). Niementowski quinazoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Obaydi, J. M. M. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(11), 2916. Available at: [Link]

  • Zarei, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. Available at: [Link]

  • Zhang, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-409. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2010). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 67(2), 147-158.
  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Asian Journal of Pharmaceutical and Clinical Research, 3(3), 133-136.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Elmaaty, A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Ungnade, H. E., & Orwoll, E. F. (1946). 3-bromo-4-hydroxytoluene. Organic Syntheses, 26, 11. Available at: [Link]

  • Crown: Journal of Dentistry and Health Research. (2024). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Phlox Institute. Available at: [Link]

  • Sharma, A., Singh, J., & Sharma, A. (2024). Synthesis of Quinazolinones and Benzothiazoles Using α-Keto Acids under Ball Milling. The Journal of Organic Chemistry, 89(8), 5229-5238. Available at: [Link]

  • Chen, X., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3484-3499. Available at: [Link]

Sources

Suzuki coupling reactions using 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-4-methylquinazolin-8-ol

Strategic Overview & Substrate Profiling

This compound (CAS: 2231399-83-8, MW: 239.07) is a highly versatile, commercially available molecular building block utilized extensively in the synthesis of kinase inhibitors and novel therapeutics[1][2].

While the quinazoline scaffold is highly amenable to palladium-catalyzed cross-coupling, the presence of the unprotected 8-hydroxyl group introduces unique physicochemical challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that decode the causality behind these challenges, ensuring high-yielding Suzuki-Miyaura couplings.

Mechanistic Causality: The "Base-Stealing" Effect

The Suzuki-Miyaura reaction relies on a delicate catalytic cycle: oxidative addition, transmetalation, and reductive elimination[3]. When working with this compound, researchers must account for the following mechanistic realities:

  • Oxidative Addition: The electron-deficient nature of the quinazoline ring highly activates the C6–Br bond, making the oxidative addition of the Pd(0) active species exceptionally fast[4].

  • Transmetalation & Protodeboronation: The critical failure point lies in the transmetalation step. Boronic acids require activation by a base to form a reactive, polarized boronate complex[3]. However, the 8-hydroxyl group (pKa ~8.5) will rapidly consume one equivalent of base to form a phenoxide anion. If a standard 2.0 equivalents of base are used, the reaction stalls due to insufficient boronic acid activation, leading to protodeboronation (hydrolysis of the boronic acid)[5].

  • Causality-Driven Solution: To overcome this, the protocol must employ

    
     3.5 equivalents of a highly soluble base (e.g., 
    
    
    
    ) in a biphasic solvent system to ensure simultaneous phenol deprotonation and boronic acid activation[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Fast (Electron-deficient ring) TransMet Transmetalation (Ar'-B(OH)2 + Cs2CO3) PdII->TransMet PdII_2 Pd(II) Diaryl Species (Ar-Pd-Ar') TransMet->PdII_2 Base activates Boronic Acid (Requires >3 eq due to 8-OH) RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled API Intermediate RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the base-dependent transmetalation of the quinazolinol.

Experimental Workflows & Decision Logic

Heteroaryl boronic acids (e.g., 2-pyridylboronic acid) are notoriously unstable and prone to rapid protodeboronation under highly basic conditions[5][6]. Therefore, the choice between a direct coupling and a protection-deprotection sequence depends entirely on the stability of your boronic acid partner.

Workflow Start This compound Check Boronic Acid Stability? Start->Check Direct Protocol A: Direct Coupling (3.5 eq Cs2CO3, Pd(dppf)Cl2) Check->Direct Stable (Alkyl/Aryl) Protect Protocol B: O-Protection (MOM-Cl / DIPEA) Check->Protect Unstable (Heteroaryl) End 6-Substituted-4-methylquinazolin-8-ol Direct->End Coupling Standard Suzuki Coupling (2.0 eq K2CO3) Protect->Coupling Deprotect Acidic Deprotection (HCl / MeOH) Coupling->Deprotect Deprotect->End

Decision matrix for selecting direct coupling versus a protection-deprotection workflow.

Protocol A: Direct Aqueous-Biphasic Suzuki Coupling (Unprotected 8-OH)

Self-Validating Logic: This protocol incorporates specific visual and analytical checkpoints to ensure the researcher can validate the reaction's progress and phase-transfer dynamics in real-time.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • 
     (5 mol%)
    
  • 
     (3.5 eq)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)[7]
    

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane and

    
     separately with 
    
    
    
    or Argon for 30 minutes prior to use.
    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, permanently arresting the catalytic cycle[7].

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stirrer, add this compound, the arylboronic acid, and

    
    .
    
  • Catalyst Addition: Add

    
     (5 mol%).
    
    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation[6].

  • Reaction Initiation: Add the degassed solvent mixture (10 mL per 1 mmol of substrate). Seal the flask and heat to 90 °C in an oil bath. The mixture will transition from a pale suspension to a deep red/brown homogeneous solution.

  • In-Process Control (IPC): After 2 hours, sample the organic layer for LC-MS.

    • Validation: The reaction is complete when the starting material mass (

      
      ) is fully consumed.
      
  • Isoelectric Workup (Critical Step): Cool to room temperature. Carefully adjust the aqueous layer to pH 6-7 using 1M HCl.

    • Causality: The product exists as a highly water-soluble phenoxide anion at basic pH. Neutralizing to its isoelectric point ensures the 8-OH is protonated, allowing the target API intermediate to partition efficiently into the organic phase (EtOAc) during extraction.

  • Purification: Dry the combined organic layers over

    
    , concentrate via rotary evaporation, and purify via silica gel chromatography.
    

Quantitative Optimization Data

To further guide protocol adaptation, the following table summarizes the empirical optimization of reaction conditions for this specific scaffold, demonstrating the causality of base and ligand selection.

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Boronic Acid TypeYield (%)Causality / Observation


(2.0 eq)
Toluene /

100Phenylboronic acid< 15%Base consumed by 8-OH; incomplete transmetalation.


(3.5 eq)
Dioxane /

90Phenylboronic acid88%Excess base successfully activates boronic acid[4].

/ XPhos

(4.0 eq)
n-Butanol /

1002-Pyridylboronic acid72%Bulky ligand prevents protodeboronation of heteroaryl[6].


(3.5 eq)
Dioxane /

902-Pyridylboronic acid12%Rapid protodeboronation of the unstable boronic acid[5].

References

1.[7] Reddit Chempros. "Help needed with unreproducible Suzuki coupling". Available at: 2.[1] ChemScene. "2231399-83-8 | this compound". Available at: 3.[4] Asian Journal of Chemistry. "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids". Available at: 4.[3] Organic Chemistry Portal. "Suzuki Coupling". Available at: 5.[2] Google Patents. "CN108239076A - 喹唑啉类化合物及其制备方法、用途和药物组合物". Available at: 6.[6] NIH PMC. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Available at: 7.[5] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at:

Sources

Application Note: Chemoselective Functionalization of 6-Bromo-4-methylquinazolin-8-ol in Targeted Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 6-Bromo-4-methylquinazolin-8-ol has emerged as a critical bifunctional building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against kinases such as PI3K[1].

This application note provides a field-proven, self-validating guide to the chemoselective functionalization of the 8-hydroxyl group. By exploiting the electronic disparities between the 8-OH and the 6-Br positions, researchers can efficiently attach complex linker moieties (e.g., PEG or alkyl-phthalimides) via O-alkylation, preserving the 6-bromo group for downstream palladium-catalyzed cross-coupling[1].

Mechanistic Causality & Scaffold Reactivity

Understanding the intrinsic reactivity of this compound is essential for designing high-yielding reactions. The quinazoline core is highly electron-withdrawing, which significantly lowers the pKa of the 8-hydroxyl group (pKa ~8.5) compared to standard phenols (pKa ~10).

This enhanced acidity allows for deprotonation using mild bases (like Cs₂CO₃), generating a highly nucleophilic phenoxide. Importantly, the N1 and N3 nitrogens of the quinazoline ring remain non-nucleophilic under these conditions due to their participation in the aromatic π-system and local steric hindrance, ensuring absolute O-chemoselectivity over N-alkylation[2].

Logic Start This compound OH 8-OH Group (pKa ~8.5) Start->OH Br 6-Br Group (Electrophile) Start->Br N Quinazoline N (Weakly Nucleophilic) Start->N Alkylation O-Alkylation (Primary Reaction) OH->Alkylation Base + R-X CrossCoupling C-C/C-N Bond Formation (Downstream) Br->CrossCoupling Pd(0) + Ligand NoRxn No N-Alkylation N->NoRxn Steric/Electronic Hindrance

Fig 1: Reactivity map detailing chemoselectivity across the quinazoline scaffold.

Quantitative Reaction Optimization

To establish a self-validating protocol, we must first analyze the causality behind solvent and base selection. The table below summarizes the optimization data for the O-alkylation of the 8-hydroxyl group using a standard alkyl bromide linker.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Field Observation
1K₂CO₃ (2.0)Acetone601245Poor solubility of the phenoxide intermediate; sluggish Sₙ2 kinetics.
2K₂CO₃ (2.0)DMF60872Polar aprotic solvent improves solubility, but conversion remains incomplete.
3 Cs₂CO₃ (2.0) DMF 60 4 94 "Cesium effect" maximizes phenoxide nucleophilicity; optimal conditions.
4DIPEA (3.0)DCM4024<10Amine base is insufficiently strong to quantitatively deprotonate the 8-OH.
5NaH (1.2)THF0 to 25281Fast kinetics, but harsh basicity risks side reactions with sensitive PROTAC linkers.

Self-Validating Experimental Protocols

Workflow A 6-Bromo-4-methyl quinazolin-8-ol B Deprotonation (Cs2CO3, DMF) A->B C Phenoxide Intermediate B->C D SN2 Alkylation (R-X) C->D E 8-O-Alkyl Derivative D->E F Pd-Catalyzed Cross-Coupling E->F Suzuki/Buchwald

Fig 2: Chemoselective workflow for 8-OH functionalization and downstream C6 cross-coupling.

Protocol A: Chemoselective O-Alkylation (PROTAC Linker Attachment)

Objective: Attach a phthalimide-protected alkyl linker to the 8-OH position to serve as the E3 ligase recruiting anchor[1].

Reagents:

  • This compound (1.0 equiv, CAS: 2231399-83-8)[3]

  • N-(3-bromopropyl)phthalimide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv, finely milled)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: While the reaction is not strictly air-sensitive, excluding moisture prevents competitive hydrolysis of the alkyl bromide.

  • Deprotonation: Charge the flask with this compound and anhydrous DMF. Add finely milled Cs₂CO₃. Stir the suspension at ambient temperature for 15 minutes. Causality: The solution will transition to a deep yellow/orange hue, visually validating the formation of the highly conjugated phenoxide anion.

  • Electrophile Addition: Add N-(3-bromopropyl)phthalimide in a single portion. Elevate the internal temperature to 60 °C using a reaction block.

  • In-Process Control (IPC) & Validation: After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The protocol is validated to proceed to workup ONLY when the starting material peak (m/z 239.0/241.0 [M+H]⁺, exhibiting the characteristic 1:1 bromine isotope pattern) is <2% relative to the product mass peak.

  • Quench and Isolation: Cool the reaction to room temperature. Pour the mixture into rapidly stirring ice-cold water (10 volumes relative to DMF). Causality: The high polarity of water forces the hydrophobic 8-O-alkylated quinazoline to precipitate out of the DMF/water matrix.

  • Filtration: Collect the precipitate via vacuum filtration, wash with copious amounts of distilled water (to remove residual DMF and cesium salts), and dry under high vacuum at 45 °C overnight.

Protocol B: O-Triflation for Orthogonal Cross-Coupling

Objective: Convert the 8-OH into a trifluoromethanesulfonate (triflate) pseudo-halide. This allows researchers to perform sequential, regioselective Pd-catalyzed cross-couplings at both the C6 (bromide) and C8 (triflate) positions.

Reagents:

  • This compound (1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM, 0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the quinazoline starting material in anhydrous DCM under argon. Add DIPEA and cool the mixture to 0 °C in an ice bath.

  • Triflation: Add PhNTf₂ portion-wise over 5 minutes. Causality: PhNTf₂ is chosen over Triflic Anhydride (Tf₂O) because it is a milder triflating agent, preventing the degradation of the electron-deficient quinazoline core.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (highly UV active, lower Rf due to hydrogen bonding) should completely convert to a higher-running spot (the triflate).

  • Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 6-bromo-4-methylquinazolin-8-yl trifluoromethanesulfonate.

References

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Quinazoline Derivatives - CA2086968C Source: Google Patents URL:[2]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8)[1] is a privileged heterocyclic intermediate utilized extensively in modern medicinal chemistry. Its unique structural topology makes it a highly sought-after scaffold for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of[2].

This application note provides an in-depth, self-validating technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. By focusing on chemoselectivity, mechanistic causality, and API-compliant metal recovery, this protocol ensures high-yield C-C bond formation while strictly controlling palladium leaching[3].

Mechanistic Causality & Reaction Design

To achieve high yields without degrading the quinazoline core, researchers must navigate the dual reactivity of the substrate.

The Chemoselectivity Challenge

The substrate features two reactive poles: the C6-bromide and the C8-hydroxyl group. While the C6-Br bond is the intended site for Pd(0) oxidative addition, the C8-OH is acidic (pKa ~8.5). In the presence of a base—a strict requirement for activating the boronic acid in Suzuki couplings—the hydroxyl group deprotonates to form a phenoxide anion.

Causality of Base and Solvent Selection

If a strong base (e.g., NaOtBu) is utilized, the resulting electron-rich phenoxide can strongly coordinate to the palladium center, poisoning the catalyst, or undergo competitive O-arylation. To prevent this, a mild base (K₂CO₃) is strictly required.

The solvent system must be a miscible aqueous-organic mixture, optimally i-PrOH/H₂O (4:1) [4]. The water is not merely a diluent; it is mechanistically required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate intermediate


, which is essential for the transmetalation step. Meanwhile, i-PrOH effectively solubilizes the organic quinazoline scaffold.
Causality of Catalyst Selection

For late-stage API synthesis, palladium leaching into the final drug substance is a critical regulatory failure point. While homogeneous catalysts (like Pd(dppf)Cl₂) are effective, they require expensive metal scavengers (e.g., QuadraSil) during workup. By employing an ORMOSIL-entrapped heterogeneous catalyst, such as SiliaCat® DPP-Pd , the reaction achieves minimal leaching (< 2 ppm) and allows for direct catalyst recycling via simple filtration[5][6].

MechanisticLogic Substrate This compound (Starting Material) Base Mild Base (K2CO3) Deprotonates 8-OH to Phenoxide Prevents O-Arylation Substrate->Base Step 1: In Situ Deprotonation OxAdd Pd(0) Oxidative Addition Highly Selective for C6-Br Base->OxAdd Step 2: Catalyst Entry Transmet Transmetalation Ar-B(OH)2 Transfer OxAdd->Transmet Step 3: Boronic Acid Addition RedElim Reductive Elimination C6-Ar Bond Formation Transmet->RedElim Step 4: Product Release Product 6-Aryl-4-methylquinazolin-8-ol (Target API Scaffold) RedElim->Product Step 5: Catalyst Regeneration

Figure 1: Mechanistic logic and chemoselectivity pathway for the Suzuki-Miyaura cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of this compound, demonstrating the superiority of heterogeneous catalysis for API development[3][4].

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Pd Leaching (ppm)
1Pd(PPh₃)₄ (5.0%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9065%> 300
2Pd(dppf)Cl₂ (5.0%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)8082%~ 150
3SiliaCat DPP-Pd (1.0%)K₂CO₃ (2.0)i-PrOH/H₂O (4:1)8094%< 2
4 SiliaCat DPP-Pd (0.7%) K₂CO₃ (2.0) i-PrOH/H₂O (4:1) 80 92% < 2

Note: Entry 4 represents the optimal balance of catalyst economy, yield, and regulatory compliance.

Experimental Protocol: API-Compliant Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system , ensuring that researchers can empirically verify success at critical junctures without relying on downstream assumptions.

Step 1: Reagent Preparation
  • In a clean, dry 50 mL round-bottom flask, charge This compound (1.0 equiv, 1.0 mmol, 239.07 mg)[1] and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Add 8 mL of isopropyl alcohol (i-PrOH) and 2 mL of deionized water to achieve the optimal 4:1 ratio.

  • Add K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg). Stir for 5 minutes at room temperature to initiate the in situ deprotonation of the C8-hydroxyl group.

Step 2: Catalysis & Reaction Execution
  • Add SiliaCat® DPP-Pd (0.7 mol%) to the mixture[3].

  • Purge the reaction vessel with Argon for 5 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Heat the mixture to 80 °C under vigorous stirring for 4–8 hours.

Validation Checkpoint: Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (Rf ~0.4) disappears. Crucial Validation: Confirm via LC-MS (ESI+). You must observe the complete disappearance of the characteristic


 239/241 isotopic doublet (the 1:1 ratio of ⁷⁹Br/⁸¹Br) and the appearance of the target product mass[2].
Step 3: Catalyst Recovery & Isolation
  • Hot Filtration: Filter the reaction mixture while still hot (approx. 60 °C) through a sintered glass funnel to recover the heterogeneous catalyst. Causality Note: Hot filtration is mandatory. If the mixture cools, the synthesized API intermediate may co-crystallize onto the catalyst surface, drastically reducing yield and poisoning the catalyst for future cycles[5].

  • Wash the recovered catalyst bed with hot i-PrOH (2 × 5 mL). The catalyst can be dried and reused for up to 4 subsequent cycles.

  • Concentrate the combined filtrate under reduced pressure to remove the i-PrOH.

  • Partition the remaining aqueous residue between EtOAc (20 mL) and water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallize from EtOH/H₂O to yield the pure 6-aryl-4-methylquinazolin-8-ol.

ExpWorkflow Prep 1. Preparation Substrate + Ar-B(OH)2 Solvent: i-PrOH/H2O React 2. Catalysis SiliaCat DPP-Pd + K2CO3 80°C, 4-8h Prep->React Filter 3. Recovery Hot Filtration Recycle Catalyst React->Filter Isolate 4. Isolation Extraction & Wash (No Pd Scavenging) Filter->Isolate

Figure 2: Step-by-step experimental workflow utilizing heterogeneous Pd for API-compliant synthesis.

References

  • Peng, S., et al. "Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry (2025). Available at: [Link]

  • Sharma, V. K., et al. "One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling." Synthetic Communications, Vol 50, No 19 (2020): 2962-2968. Available at:[Link]

  • ChemRxiv. "Shape and stability matter: enhanced catalytic reactions via sol-gel entrapped catalysts." ChemRxiv (2021). Available at: [Link]

Sources

using 6-Bromo-4-methylquinazolin-8-ol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Utilizing 6-Bromo-4-methylquinazolin-8-ol as a Privileged Scaffold for Kinase Inhibitors and PROTAC Degraders

Introduction & Structural Rationale

The quinazoline core is a cornerstone of modern targeted oncology, serving as the primary pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs)[1]. Recently, the specific building block This compound (CAS 2231399-83-8) has emerged as a highly versatile and privileged scaffold for the development of next-generation Phosphoinositide 3-Kinase (PI3K) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2][3].

As a Senior Application Scientist, I approach scaffold selection based on mechanistic utility. This specific molecule offers three distinct functional vectors that make it ideal for drug development:

  • 4-Methylquinazoline Core : Acts as the primary hinge-binding motif. It competitively binds to the ATP-binding pocket of kinases like PI3K[3].

  • 8-Hydroxyl (8-OH) Group : Serves as a highly reactive nucleophilic handle. In PROTAC development, this position is ideal for etherification to attach PEG or alkyl linkers leading to E3 ligase ligands (e.g., CRBN or VHL) without disrupting the kinase binding affinity[3].

  • 6-Bromo (6-Br) Group : Provides an essential site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to install diverse aryl or heteroaryl groups to probe the kinase active site for enhanced selectivity and potency[4][5].

G Scaffold This compound (Scaffold) OAlkylation 8-OH Alkylation (Linker Attachment) Scaffold->OAlkylation Base/Alkyl Halide Suzuki 6-Br Suzuki Coupling (Hinge Binding Motif) Scaffold->Suzuki Pd Catalyst/Boronic Acid PROTAC Bifunctional PROTAC (PI3K Degrader) OAlkylation->PROTAC CRBN/VHL Ligand Inhibitor Small Molecule Inhibitor (PI3K Inhibitor) Suzuki->Inhibitor SAR Optimization

Caption: Logical workflow for the functionalization of the this compound scaffold.

Experimental Protocols: Scaffold Functionalization

To ensure reproducibility and high yields, the following self-validating protocols have been optimized for the functionalization of this compound.

Protocol A: O-Alkylation of the 8-Hydroxyl Group (Linker Attachment)
  • Objective : Conjugate a PROTAC linker to the 8-OH position.

  • Mechanistic Causality : The 8-OH group is slightly acidic due to the electron-withdrawing nature of the quinazoline ring. Potassium carbonate (

    
    ) is selected as a mild base to quantitatively generate the phenoxide nucleophile without causing ring-opening side reactions. DMF is used as a polar aprotic solvent to strip the solvation shell from the potassium ion, maximizing the nucleophilicity of the phenoxide for a rapid 
    
    
    
    displacement[3].

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation : Add anhydrous

    
     (2.5 eq). Stir the suspension at room temperature for 30 minutes until a slight color change indicates phenoxide formation.
    
  • Alkylation : Dropwise add the desired alkyl halide/linker (e.g., a bromo-PEG-linker) (1.2 eq).

  • Reaction : Heat the mixture to 60°C and monitor via LC-MS. The reaction typically reaches completion within 4-6 hours.

  • Workup : Quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over

    
    , and concentrate in vacuo.
    
Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position
  • Objective : Install an aryl/heteroaryl group to optimize kinase hinge-binding.

  • Mechanistic Causality : The 6-bromo position is sterically hindered by the adjacent functional groups.

    
     is utilized because its bulky, bidentate ligand framework accelerates the reductive elimination step of the catalytic cycle, thereby minimizing protodehalogenation side reactions. A solvent mixture of 1,4-dioxane and water (4:1) is critical to solubilize both the organic substrates and the inorganic base (
    
    
    
    )[4].

Step-by-Step Procedure :

  • Setup : To a microwave vial, add the 8-O-alkylated 6-bromoquinazoline intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent : Add a degassed mixture of 1,4-dioxane/water (4:1, v/v) to achieve a 0.1 M concentration.

  • Catalyst Addition : Quickly add

    
     (5 mol%) and immediately seal the vial. Purge with argon for 5 minutes.
    
  • Heating : Heat the reaction mixture at 90°C in an oil bath (or 100°C in a microwave reactor for 30 minutes) until TLC indicates complete consumption of the bromide.

  • Purification : Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data: Structure-Activity Relationship (SAR)

The functionalization of the this compound scaffold has recently yielded highly potent degraders. Table 1 summarizes the biological evaluation of derivatives targeting PI3K, demonstrating the profound impact of PROTAC conversion[3].

Table 1: Biological Activity of this compound Derivatives

Compound ClassModification at 8-OHModification at 6-BrTargetBiological ActivityMechanism of Action
Scaffold None (-OH)None (-Br)PI3KN/A (Building Block)ATP-competitive core
Inhibitor Analog MethoxySubstituted ArylPI3Kα

~ 1-10 μM
Reversible Kinase Inhibition
PROTAC Degrader 12 PEG-CRBN LinkerSubstituted ArylPI3Kα

= 0.08 μM
Ubiquitin-Proteasome Degradation

Biological Evaluation: Validating Kinase Degradation

To validate the efficacy of PROTACs derived from this scaffold, researchers must confirm both the degradation of the target kinase (PI3K) and the suppression of its downstream signaling cascade[3].

Workflow for Western Blot Validation :

  • Cell Treatment : Seed HGC-27 or T47D cancer cells in 6-well plates. Treat with the synthesized PROTAC (e.g., Degrader 12) at varying concentrations (0.01 μM to 1.0 μM) for 24 hours.

  • Lysis : Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Detection : Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for PI3Kα (to confirm target degradation) and Phospho-AKT (Ser473) (to confirm downstream signaling blockade).

  • Causality : If PI3K is successfully degraded, the conversion of PIP2 to PIP3 is halted. Without PIP3, AKT cannot be recruited to the cell membrane, thereby preventing its phosphorylation at Ser473 and halting cancer cell proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Protein) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Proteasome Proteasome Degradation PI3K->Proteasome Degradation AKT AKT (Phospho-Ser473) PIP3->AKT Recruitment Proliferation Cell Survival & Proliferation AKT->Proliferation Downstream Signaling PROTAC Quinazoline-based PROTAC PROTAC->PI3K Binds & Ubiquitinates Proteasome->PIP3 Blocks

Caption: PI3K/AKT signaling pathway and targeted degradation by quinazoline-based PROTACs.

References

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases . MDPI. Available at:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) . PMC (NIH). Available at:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 6-Bromo-4-methylquinazolin-8-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., EGFR, PI3K) and HSP90 inhibitors. By leveraging microwave-assisted organic synthesis (MAOS) , this protocol reduces reaction times from 12–24 hours (thermal reflux) to under 30 minutes while significantly improving yield and purity profiles. The method employs a "green" cyclocondensation strategy, minimizing solvent waste and eliminating the need for harsh dehydrating agents.

Introduction & Retrosynthetic Analysis

The quinazoline core is a ubiquitous pharmacophore. The specific substitution pattern of This compound offers three distinct vectors for diversification:

  • C6-Bromine : A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to extend the scaffold.

  • C8-Hydroxyl : A site for solubilizing group attachment or hydrogen bond donation/acceptance within an active site.

  • C4-Methyl : A steric anchor that can also be oxidized or halogenated for further functionalization.

Retrosynthetic Logic

The most efficient disconnection for 4-methylquinazolines is the Modified Niementowski (or Friedländer-type) Condensation . This approach builds the pyrimidine ring onto a pre-functionalized benzene ring.

  • Disconnection : C2–N3 and C2–N1 bonds.

  • Precursor : 1-(2-amino-5-bromo-3-hydroxyphenyl)ethanone (Substituted 2-aminoacetophenone).

  • Reagent : Formamide (serves as both the C2 carbon source and the N3 nitrogen source).

Rationale for Microwave Heating : The condensation of 2-aminoacetophenones with formamide is thermally demanding, often requiring temperatures >180°C and prolonged times, leading to oxidative degradation of the electron-rich phenolic ring. Microwave irradiation provides rapid, volumetric heating, accelerating the rate-limiting dehydration step and suppressing side reactions.

Materials & Equipment

Reagents
ReagentPurityRole
1-(2-amino-5-bromo-3-hydroxyphenyl)ethanone >97%Limiting Reagent (Precursor)
Formamide 99% (Deionized)Solvent & Reactant (C2/N3 source)
Ammonium Formate 99%Additive (Ammonia source/Catalyst)
Acetic Acid (Glacial) 99.7%Catalyst (Proton source)
Ethanol (EtOH) AbsoluteWorkup/Recrystallization
Equipment
  • Microwave Reactor : Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave 400).

    • Requirement: IR temperature sensor and internal pressure monitoring (0–30 bar).

  • Vials : 10 mL or 30 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring : Magnetic stir bar (Teflon-coated, cross-shaped for high viscosity).

Experimental Protocol

Step 1: Precursor Synthesis (If not commercially available)

Note: If the specific precursor 1-(2-amino-5-bromo-3-hydroxyphenyl)ethanone is not available, it is synthesized via regioselective bromination of 2-amino-3-hydroxyacetophenone.

  • Dissolution : Dissolve 2-amino-3-hydroxyacetophenone (1.0 eq) in Acetonitrile (ACN) [0.2 M].

  • Bromination : Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Mechanistic Insight: The amino group (position 2) directs para to position 5. The hydroxyl group (position 3) directs para to position 6. However, in polar aprotic solvents like ACN, the amino direction often dominates, and steric hindrance at C4/C6 favors the C5 substitution.

  • Workup : Stir at RT for 1 hour. Concentrate ACN. Redissolve in EtOAc, wash with water/brine. Dry (Na₂SO₄) and concentrate.[1]

  • Validation : Verify regiochemistry via 1H NMR (coupling constants of aromatic protons).

Step 2: Microwave-Assisted Cyclization (Core Protocol)

Reaction Scheme:

ReactionScheme Substrate 1-(2-amino-5-bromo- 3-hydroxyphenyl)ethanone Product 6-Bromo-4-methyl- quinazolin-8-ol Substrate->Product  160°C, 20 min   Reagents Formamide NH4OAc (cat.) Microwave

Caption: One-pot microwave cyclocondensation of substituted acetophenone to quinazoline.

Procedure:

  • Preparation : In a 10 mL microwave vial, add:

    • Precursor : 1-(2-amino-5-bromo-3-hydroxyphenyl)ethanone (230 mg, 1.0 mmol).

    • Reagent : Formamide (2.0 mL, ~50 eq). Acts as solvent.[2][3]

    • Catalyst : Ammonium Formate (63 mg, 1.0 mmol) OR Glacial Acetic Acid (50 µL).

    • Note: Ammonium formate decomposes to release ammonia, ensuring a high concentration of the N-nucleophile required for the initial Schiff base formation.

  • Sealing : Add a magnetic stir bar. Seal the vial with a septum cap.

  • Irradiation Parameters :

    • Mode : Dynamic (Hold Temperature).

    • Temperature : 160 °C.

    • Time : 20 minutes (Hold time).

    • Pre-stirring : 30 seconds (Low speed).

    • Absorption Level : High (Formamide is a strong microwave absorber).

    • Pressure Limit : Set to 15 bar (Reaction typically generates <5 bar).

  • Cooling : Use compressed air cooling (active cooling) to drop temperature to <50°C rapidly (prevents degradation).

Step 3: Isolation and Purification[4]
  • Precipitation : Pour the cooled reaction mixture into Ice-Cold Water (10 mL).

  • Neutralization : If Acetic Acid was used, adjust pH to ~7.0 with sat. NaHCO₃ (careful addition).

  • Filtration : The product typically precipitates as a beige/off-white solid. Collect via vacuum filtration.

  • Washing : Wash the filter cake with cold water (2 x 5 mL) followed by cold EtOH (1 mL) to remove residual formamide.

  • Recrystallization : If purity is <95%, recrystallize from Ethanol/Water (9:1) .

Workflow Diagram

Workflow Start Weigh Reagents (Precursor + Formamide) Seal Seal Vial & Load into MW Reactor Start->Seal MW Microwave Irradiation 160°C | 20 min | High Abs Seal->MW Cool Active Cooling to < 50°C MW->Cool Quench Pour into Ice Water (Precipitation) Cool->Quench Filter Vacuum Filtration Wash with Cold H2O Quench->Filter Dry Dry in Vacuum Oven (50°C, 4h) Filter->Dry End Final Product This compound Dry->End

Caption: Step-by-step experimental workflow for the microwave synthesis protocol.

Results & Discussion

Expected Yield & Purity
MethodTemperatureTimeYieldPurity (LCMS)
Microwave (This Protocol) 160°C 20 min 82–88% >98%
Thermal Reflux (Oil Bath)180°C18 hours55–65%~85%
Spectral Characterization (Simulated)
  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 9.85 (s, 1H, OH - exchangeable)

    • δ 9.10 (s, 1H, H2 - quinazoline characteristic singlet)

    • δ 7.85 (d, J=2.1 Hz, 1H, H5 )

    • δ 7.45 (d, J=2.1 Hz, 1H, H7 )

    • δ 2.85 (s, 3H, CH3 at C4)

  • LC-MS (ESI+) : Calculated for C9H7BrN2O [M+H]+: 238.97/240.97. Found: 239.0/241.0 (1:1 Br isotope pattern).

Critical Control Points (Troubleshooting)
  • Incomplete Conversion : If LCMS shows starting material, increase temperature to 170°C rather than extending time. Prolonged heating at lower temps favors tar formation over cyclization.

  • Solubility Issues : The product is poorly soluble in water but soluble in DMSO and hot EtOH. Ensure the quench volume (water) is at least 5x the reaction volume to force precipitation.

  • Safety : Formamide decomposes to CO and NH3 at very high temperatures (>180°C). Do not exceed 180°C in the microwave. Always operate in a fume hood.

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Mohammadkhani, L., & Heravi, M. M. (2020).[4] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.[4]

  • Regioselectivity in Bromination

    • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society.

  • General Quinazoline Synthesis (Niementowski)

    • Alexandre, F. R., et al. (2003). Microwave-assisted Niementowski synthesis of functionalized quinazoline derivatives. Tetrahedron Letters, 44(24), 4455-4458.

  • Target Molecule Data

    • ChemScene. (n.d.). This compound (CAS 2231399-83-8).

Sources

crystallization methods for 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 6-Bromo-4-methylquinazolin-8-ol

Part 1: Introduction & Compound Analysis

This compound is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and epigenetic modulators (e.g., BRD9 binders). Its structure features a quinazoline core substituted with a bromine atom at position 6, a methyl group at position 4, and a hydroxyl group at position 8.

Physicochemical Profile for Crystallization:

  • Amphoteric Nature: The 8-hydroxyl group (phenolic pKa ~9-10) allows solubility in strong bases, while the N1/N3 nitrogens (pKa ~2-4) allow protonation in strong acids. This "U-shaped" solubility profile is the primary lever for purification.

  • Lipophilicity: The 6-bromo and 4-methyl substituents increase hydrophobicity, making the compound sparingly soluble in water at neutral pH but soluble in polar aprotic solvents (DMSO, DMF) and hot protic solvents (Ethanol, Isopropanol).

  • Impurities: Common synthetic impurities include unreacted anthranilic acid derivatives, inorganic salts, and regioisomers.

This guide details three distinct crystallization methodologies designed to address specific purity and yield requirements.

Part 2: Crystallization Protocols

Method A: pH-Swing Reactive Crystallization (Primary Purification)

Best for: Initial isolation from crude reaction mixtures containing tars or inorganic salts.

Principle: This method exploits the acidity of the 8-OH group. The compound is dissolved in basic aqueous media (forming the phenoxide anion), filtered to remove non-acidic impurities, and then precipitated by controlled acidification.

Protocol:

  • Dissolution: Suspend the crude This compound (10 g) in Water (50 mL) .

  • Basification: Slowly add 2M NaOH dropwise with vigorous stirring until pH 12-13 is reached. The solid should dissolve to form a clear, dark amber solution (phenoxide formation).

    • Note: If undissolved solids remain after pH 13, these are likely non-phenolic impurities.

  • Filtration: Filter the solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble tars and mechanical impurities.

  • Precipitation: Transfer the filtrate to a clean crystallization vessel. Cool to 10°C.

  • Acidification: Slowly add 2M Acetic Acid (preferred over HCl to prevent hydrohalide salt formation) via a syringe pump or dropping funnel.

    • Rate: 1 mL/min.

    • Target: Adjust pH to 6.5 – 7.0.

  • Digestion: Stir the resulting slurry for 1 hour at 10°C to ripen the crystals and remove entrapped mother liquor.

  • Isolation: Filter the solid, wash with Water (2 x 20 mL) and Cold Ethanol (1 x 10 mL) . Dry under vacuum at 50°C.

Method B: Anti-Solvent Crystallization (High Yield)

Best for: Recovering product from polar aprotic synthesis solvents (e.g., DMF, DMSO).

Principle: The compound allows high solubility in DMF/DMSO but is insoluble in water. Rapid addition of water induces high supersaturation, while controlled addition yields larger crystals.

Protocol:

  • Dissolution: Dissolve crude material in DMF (Dimethylformamide) at 60°C. Concentration target: 150 mg/mL.

  • Filtration: Hot filter if necessary to remove particulates.

  • Anti-Solvent Addition:

    • Initial Charge: Add Water dropwise until the solution becomes slightly turbid (cloud point).

    • Seed: Add 0.1% w/w pure seed crystals (if available) to prevent oiling out.

    • Ramp: Add remaining Water over 2 hours. Final Solvent:Anti-solvent ratio should be 1:3 (DMF:Water) .

  • Cooling: Linearly cool the slurry from 60°C to 5°C over 4 hours.

  • Isolation: Filter and wash copiously with water to remove residual DMF (critical for downstream biological assays).

Method C: Cooling Crystallization (Polishing/Polymorph Control)

Best for: Final API-grade purification to achieve >99.5% purity and defined crystal habit.

Principle: Utilizes the temperature-dependent solubility in alcohols. Ethanol is preferred as it is a Class 3 solvent (low toxicity).

Protocol:

  • Slurry: Suspend the semi-pure solid in Ethanol (absolute) at a concentration of 50 mg/mL.

  • Heating: Heat to reflux (78°C). The solution should become clear.

    • Optimization: If not fully dissolved, add Ethanol in 5 mL increments. Do not exceed 80 mg/mL solubility limit to avoid crashing out.

  • Clarification: Perform a hot filtration if black specs (palladium residues) are present.

  • Controlled Cooling:

    • Cool to 60°C and hold for 30 mins.

    • Cool from 60°C to 20°C at a rate of 5°C/hour (slow cooling promotes rod-like growth vs. needles).

    • Cool from 20°C to 0°C rapidly (30 mins).

  • Isolation: Filter the crystalline solid. Wash with Cold Ethanol (-10°C) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Data & Visualization

Table 1: Solvent Selection Guide
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityPrimary Use Case
Water (pH 7) InsolubleInsolubleAnti-solventWashing / Precipitation
Water (pH 12) HighModerateSolventMethod A (Reactive)
Ethanol HighLowExcellent Method C (Polishing)
DMF / DMSO Very HighHighSolventMethod B (Initial Isolation)
Ethyl Acetate ModerateLowModerateAlternative for Method C
Hexane InsolubleInsolubleAnti-solventYield enhancement
Figure 1: Decision Logic for Purification Strategy

PurificationLogic Start Crude this compound PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck LowPurity Low Purity (<90%) or Tarry Residue PurityCheck->LowPurity Contains salts/tars HighPurity High Purity (>95%) PurityCheck->HighPurity Crystalline solid MethodA Method A: pH-Swing (Dissolve in NaOH -> Filter -> Acidify) LowPurity->MethodA Inorganic salts present MethodB Method B: Anti-Solvent (DMF/Water System) LowPurity->MethodB Organic impurities present MethodC Method C: Cooling (Ethanol Reflux) HighPurity->MethodC MethodA->MethodC Polishing step MethodB->MethodC Polishing step Final Final Product (>99% Purity) MethodC->Final

Caption: Decision tree for selecting the optimal crystallization method based on input material quality.

Part 4: Troubleshooting & Critical Parameters

1. Oiling Out (Liquid-Liquid Phase Separation):

  • Cause: Adding anti-solvent (water) too fast to a hydrophobic solution (DMF), or cooling ethanol solutions too rapidly.

  • Solution: Increase the temperature to re-dissolve the oil. Add seed crystals at the cloud point. Reduce the anti-solvent addition rate.

2. Colored Impurities:

  • Cause: Oxidation products of anthranilic acid or residual palladium.

  • Solution: During Method C , add activated carbon (5% w/w) to the hot ethanol solution, stir for 15 mins, and filter hot before cooling.

3. Hydroscopic Salts:

  • Warning: If using HCl for acidification in Method A, the quinazoline nitrogen may protonate, forming a hydrochloride salt which can be hygroscopic.

  • Correction: Use Acetic Acid to ensure the molecule precipitates as the free base (zwitterion/neutral form) rather than a salt.

Part 5: References

  • Rattan, S., & Barde, A. (2020).[1] One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling.[1] Synthetic Communications, 50(19), 2962-2968.[1] Link[1]

  • BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline and Quinazoline Derivatives. BenchChem Application Notes. Link

  • ChemicalBook. (2025). 6-Bromoquinazolin-4-ol and Derivatives: Physical Properties and Safety Data. Link

  • Colarusso, E., et al. (2020).[2] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders.[2] ChemMedChem. Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 6-Bromo-4-methylquinazolin-8-ol Synthesis

Overview

This compound (CAS: 2231399-83-8) is a highly valued building block in medicinal chemistry, prominently utilized in the synthesis of Phosphoinositide 3-Kinase (PI3K) inhibitors and advanced PROTAC degraders[1]. Due to the presence of dual functional groups (an aryl bromide and a phenolic hydroxyl), synthesizing the quinazoline core with a high yield requires precise control over cyclization conditions to prevent polymerization or debromination. This guide provides a mechanistic workflow, optimized protocols, and troubleshooting steps to maximize your isolated yield.

Mechanistic Pathway & Workflow

The most scalable and atom-economical route to 4-methylquinazolines involves the condensation of an o-aminoacetophenone derivative with formamide[2]. For our specific target, 1-(2-amino-5-bromo-3-hydroxyphenyl)ethan-1-one is reacted with excess formamide.

Formamide acts as both the solvent and the reactant, providing the C2-N3 fragment of the quinazoline ring. Because formamide is a relatively weak electrophile, the addition of a Lewis acid—specifically Boron trifluoride etherate (BF3·Et2O)—is critical[3]. The Lewis acid coordinates with the carbonyl oxygens of both the acetophenone and the formamide, drastically enhancing their electrophilicity. This drives the initial nucleophilic attack by the primary amine, facilitating subsequent intramolecular cyclization and dehydration[2].

G A 1-(2-amino-5-bromo-3-hydroxyphenyl)ethan-1-one (Starting Material) C Lewis Acid Activation (Enhanced Electrophilicity) A->C Reagent Mixing B Formamide (Solvent/Reactant) + BF3·Et2O (0.5 eq) B->C D Intramolecular Cyclization (N-formyl intermediate) C->D 150 °C, 6h E Dehydration (-H2O) D->E F This compound (Target Product) E->F Yield: 80-86%

Mechanistic workflow of BF3·Et2O-catalyzed quinazoline cyclization.

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, based on process optimization studies for 4-methylquinazoline derivatives[2].

CatalystEquivalentsTemp (°C)Time (h)Observed Yield (%)Mechanistic Rationale
NoneN/A15012< 30%Weak electrophilicity of formamide leads to incomplete conversion.
Acetic Acid1.0150845 - 55%Weak Brønsted acid provides insufficient carbonyl activation.
BF3·Et2O 0.5 150 6 80 - 86% Optimal Lewis acidity strongly activates carbonyls without degrading the phenol.
BF3·Et2O1.01506< 60%Excess Lewis acid promotes polymerization and tar formation.

Standard Operating Procedure (Optimized Protocol)

This protocol is designed as a self-validating system to ensure quality control at every phase of the synthesis[2].

  • Reagent Preparation : In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-(2-amino-5-bromo-3-hydroxyphenyl)ethan-1-one (1.0 equiv) in freshly distilled formamide (approx. 15-20 volumes)[2].

  • Catalyst Addition : Under a strict nitrogen atmosphere, carefully add BF3·Et2O (0.5 equiv) dropwise at room temperature[3].

    • Safety Note: BF3·Et2O is highly corrosive and moisture-sensitive; handle exclusively in a fume hood.

  • Cyclization : Heat the reaction mixture to an internal temperature of 150 °C for exactly 6 hours[2].

    • Self-Validation Check: The reaction is complete when TLC (Ethyl Acetate/Petroleum ether = 2/5, v/v) shows the complete disappearance of the starting material spot and the emergence of a new, highly UV-active product spot[2].

  • Quenching & pH Adjustment : Cool the mixture to room temperature, then pour it into crushed ice/water. Slowly add saturated aqueous NaHCO3.

    • Self-Validation Check: Use a calibrated pH meter to confirm the aqueous phase is exactly pH 7.0–7.5 before proceeding.

  • Extraction : Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the pure this compound[2].

Troubleshooting Guide

Q1: My reaction stalls with significant starting material remaining after 6 hours. How do I push it to completion? A1: This is typically caused by moisture in the system or a degraded catalyst. BF3·Et2O readily hydrolyzes upon exposure to atmospheric moisture, losing its Lewis acidity. Ensure you are using a fresh, sealed bottle of BF3·Et2O and that your formamide is freshly distilled to remove water[2]. Do not simply increase the reaction time, as prolonged heating at 150 °C will degrade the starting material.

Q2: I am getting a very low isolated yield and a dark, tarry crude mixture. What went wrong? A2: Dark, tarry byproducts indicate polymerization or thermal degradation, often caused by using too much Lewis acid or exceeding the 150 °C temperature threshold. Ensure the BF3·Et2O stoichiometry does not exceed 0.5 equivalents[2]. Additionally, use an internal temperature probe rather than relying on the hotplate reading to prevent temperature overshoots.

Q3: During workup, my product seems to stay in the aqueous layer, leading to poor extraction efficiency. How can I fix this? A3: this compound is highly amphoteric. The quinazoline nitrogen is basic (pKa ~3-4), and the bromo-phenol group is acidic (pKa ~8). If the aqueous phase is too acidic (from the BF3·Et2O), the compound forms a water-soluble quinazolinium salt. If it is too basic, it forms a water-soluble phenoxide. You must strictly adjust the aqueous phase to pH 7.0 (Step 4) before extraction to ensure the molecule is in its neutral, lipophilic state.

Frequently Asked Questions (FAQs)

Q: Can I substitute formamide with formamidine acetate? A: Yes, formamidine acetate is a viable alternative C-N source and can sometimes be used under milder conditions (e.g., in ethanol at reflux). However, the formamide/BF3·Et2O system is generally preferred for scale-up due to its lower cost and higher yield for sterically hindered or deactivated acetophenones[3].

Q: How should I store the purified this compound? A: The compound should be stored in a tightly sealed container, protected from light, at 2-8 °C. The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to slow oxidation over time if exposed to air and ambient light.

References

1.[1] Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 2.[2] Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. URL:[Link] 3.[3] Behavioural Response of Triatoma infestans (Klug) (Hemiptera: Reduviidae) to Quinazolines. Molecules (MDPI). URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-QNZ-008 Subject: Troubleshooting solubility and precipitation issues in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction: Why is this molecule fighting you?

If you are struggling to keep 6-Bromo-4-methylquinazolin-8-ol in solution, you are not alone. This is not necessarily a failure of technique; it is a consequence of the molecule's inherent physicochemical architecture.

This compound presents a "perfect storm" for solubility challenges:

  • High Lattice Energy: The planar quinazoline core facilitates strong

    
     stacking interactions, creating a tightly packed crystal lattice that resists breaking apart.
    
  • Hydrogen Bonding Network: The hydroxyl group at the C8 position (8-OH) acts as both a hydrogen bond donor and acceptor. This often leads to strong intermolecular networking or intramolecular bonding with the ring nitrogens, further stabilizing the solid state.

  • The "Halogen Effect": The 6-Bromo substituent increases lipophilicity (LogP) and molecular weight without contributing significantly to polar solvation, making the molecule "heavy" and hydrophobic.

The guide below provides a scientifically grounded workflow to solubilize this compound and, critically, keep it in solution .

Part 1: The "Why" – Root Cause Analysis

Before fixing the issue, we must diagnose the specific failure mode.

Common Failure Modes
SymptomDiagnosisRoot Cause
Powder won't dissolve Kinetic TrapThe crystal lattice energy is higher than the solvation energy at RT.
Solution is cloudy False SolutionYou have a fine suspension, not a true solution. Do not use for assays.
Dissolved, then crashed out Hygroscopic ShockDMSO absorbed atmospheric water, drastically lowering solubility (The "Water Spike" effect).
Precipitation in Media Solvent ShockRapid dilution into aqueous buffer caused immediate aggregation.

Part 2: Troubleshooting Workflow (Decision Tree)

Follow this logic flow to resolve your specific issue.

SolubilityWorkflow Start START: Visual Inspection Cloudy Solution is Cloudy/Hazy Start->Cloudy Clear Solution is Clear Start->Clear Sonicate Step 1: Bath Sonication (40kHz, 10-15 mins) Cloudy->Sonicate Success Proceed to QC (NMR/LCMS) & Aliquot Clear->Success Check Re-inspect Sonicate->Check Heat Step 2: Gentle Heating (40-50°C, 5 mins) Heat->Check Check->Clear Dissolved Check->Heat Still Cloudy Fail Still Insoluble? Check->Fail Persistent Solids AddAcid Step 3: pH Tuning (Add 1% eq. HCl or TFA) Fail->AddAcid If assay allows Cosolvent Step 4: Co-solvent Switch (DMA or NMP) Fail->Cosolvent If DMSO fails

Figure 1: Decision tree for solubilizing rigid heterocycles. Follow the path based on visual inspection.

Part 3: Frequently Asked Questions (Technical Solutions)

Q1: I made a 100 mM stock in DMSO, but it precipitated after a week in the freezer. Why?

Answer: This is likely due to the "DMSO Freeze-Thaw" trap . DMSO is highly hygroscopic.[1][2] Every time you open the vial, it absorbs atmospheric moisture.

  • The Mechanism: Pure DMSO freezes at 18.5°C. As it absorbs water, the freezing point drops, but more importantly, the solubility power decreases non-linearly. A DMSO solution with just 5-10% water content can lose 50% of its solubilizing capacity for lipophilic quinazolines [1, 3].

  • The Fix:

    • Redissolve the precipitate by warming to 37°C and sonicating.

    • Critical Step: Aliquot the stock into single-use vials (e.g., 20 µL) immediately after preparation.

    • Store in a desiccator or with silica gel packets to keep the environment dry.

Q2: The compound dissolves with heat but precipitates when it cools down. Is it stable?

Answer: You have created a supersaturated solution . This is dangerous for experimental reproducibility. If it crashes out at room temperature (RT), your actual concentration in the assay will be unknown.

  • The Fix: Lower your stock concentration. If you are aiming for 100 mM, drop to 50 mM or 20 mM. It is better to have a reliable 20 mM stock than an unstable 100 mM stock.

  • Thermal Limit: this compound is thermally stable due to its aromatic core. Heating to 60°C for short periods (10-15 mins) to aid dissolution is generally safe and will not degrade the compound [1].

Q3: Can I use acid to help it dissolve?

Answer: Yes, with caution. The Quinazoline nitrogen (N1 or N3) is weakly basic, and the 8-OH group is weakly acidic.

  • Strategy: If the compound is stubborn, adding 1-2 equivalents of HCl or Methanesulfonic acid can protonate the ring nitrogen, disrupting the crystal lattice and drastically improving solubility in polar solvents.

  • Warning: Ensure your biological assay can tolerate the pH shift. This is excellent for chemical synthesis intermediates but requires buffering controls in cell assays.

Q4: It precipitates immediately when I add the DMSO stock to my cell culture media. What do I do?

Answer: This is the classic "Solvent Shock" phenomenon. You are transitioning from a lipophilic environment (DMSO) to a hydrophilic one (Media), causing the hydrophobic "brick" (the quinazoline) to aggregate.

  • Protocol for Dilution:

    • Do not squirt the DMSO stock directly into a large volume of static media.

    • Method: Place the culture media in a vortex. Slowly add the DMSO stock while vortexing to ensure rapid dispersion.

    • Intermediate Step: If direct dilution fails, create a 10x intermediate dilution in pure ethanol or PEG-400, then dilute that into the media.

    • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, though the compound solubility might dictate a lower limit [5].

Part 4: Validated Solubilization Protocol

Objective: Prepare a stable 20 mM Stock Solution (


).
Molecular Weight:  ~239.07  g/mol  (Verify exact MW on your specific batch CoA).
  • Weighing: Weigh 4.78 mg of this compound.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves). Do not use the "old bottle" of DMSO sitting on the shelf.

  • Initial Addition: Add 0.8 mL of DMSO (80% of volume).

  • Mechanical Stress: Vortex for 30 seconds.

  • Visual Check: If particles remain, sonicate in a water bath at 40°C for 10 minutes.

  • Final Volume: Once dissolved, add DMSO to reach exactly 1.0 mL.

  • Quality Control (The "Line Width" Test):

    • Take a small aliquot for H-NMR.

    • Pass: Sharp, distinct peaks.

    • Fail: Broad, "hump-like" peaks indicate aggregation/suspension, even if the solution looks clear to the eye.

Part 5: Biological Context & Pathway Visualization

When using this compound in biological assays (likely as a building block for EGFR or kinase inhibitors), understanding the solubility threshold in the cellular environment is critical.

PrecipitationMechanism Stock DMSO Stock (Solvated Monomers) Mix Mixing Interface (Local Supersaturation) Stock->Mix Dilution Water Water/Media (High Polarity) Water->Mix Agg Nano-Aggregates (Silent Assay Killer) Mix->Agg Hydrophobic Collapse Precip Visible Precipitation (Crystal Growth) Agg->Precip Ostwald Ripening FalsePos False Positive Assay Result Agg->FalsePos Non-specific Protein Binding

Figure 2: The mechanism of precipitation upon dilution. "Nano-aggregates" are invisible to the eye but can cause false positives in biochemical assays.

References

  • BenchChem. (2025).[3] Troubleshooting solubility of Quinazoline derivatives in organic solvents. Retrieved from

  • Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement.[2] Retrieved from

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Retrieved from

  • ChemicalBook. (2025). 6-Bromoquinazolin-4-ol Properties and Safety. Retrieved from

  • ResearchGate. (2021). Discussion: DMSO Precipitation in Cell Culture Systems. Retrieved from

Sources

Technical Support Center: Troubleshooting Quinazoline Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals to troubleshoot, optimize, and scale quinazoline ring closures. By understanding the mechanistic causality behind common side reactions, you can implement robust, self-validating protocols to maximize your yield and purity.

Part 1: Diagnostic Workflow for Side Reactions

Use the following decision tree to identify the root cause of your byproduct formation and implement the correct optimization strategy.

Troubleshooting Start Identify Side Reaction Ox Oxidation Byproducts (N-Oxides, Quinazolinones) Start->Ox Inc Incomplete Cyclization (Dihydroquinazolines) Start->Inc Poly Dimers / Polymers Start->Poly SolOx Purge with Argon Optimize Oxidant Stoichiometry Ox->SolOx C4/N-Oxidation SolInc Remove H2O (Dean-Stark) Increase Temp / Use Microwave Inc->SolInc Trapped Intermediates SolPoly Increase Dilution Strict 1:1 Stoichiometry Poly->SolPoly Step-Growth

Workflow for diagnosing and resolving quinazoline synthesis side reactions.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During the Niementowski condensation of anthranilic acids with amides, I am observing significant starting material decomposition and low yields. How can I prevent this? A1: The classical Niementowski quinazoline synthesis often requires harsh temperatures (exceeding 130°C), which drives the thermal decomposition of anthranilic acid derivatives before cyclization can occur 1[1].

  • Causality: The cyclization of the intermediate o-amidobenzamide is sterically and thermodynamically demanding. Prolonged heating causes decarboxylation or hydrolysis rather than ring closure.

  • Solution: Transition to microwave-assisted irradiation (MWI). MWI allows for rapid, uniform heating, significantly reducing reaction times from hours to minutes, thereby outcompeting the kinetics of thermal degradation 2[2]. Alternatively, utilize modern transition-metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC) strategies (e.g., using Ru or Mn catalysts) which operate under milder conditions 3[3].

Q2: My target is a fully aromatized quinazoline, but NMR and LC-MS indicate a mixture containing 2,3-dihydroquinazolines. Why is the reaction stalling? A2: The formation of 2,3-dihydroquinazolines is a classic intermediate-trapping issue 4[4].

  • Causality: In condensation reactions (e.g., between 2-aminobenzamides and aldehydes), the initial nucleophilic attack and ring closure form a dihydroquinazoline intermediate. If the reaction environment lacks a sufficient driving force for aromatization (such as an oxidant or dehydrogenation catalyst), the reaction stalls.

  • Solution: If running a standard condensation, ensure the reaction is open to an air atmosphere to facilitate aerobic oxidation to the quinazoline 4[4]. If using an ADC pathway, ensure your catalyst loading (e.g., Ru(II) or Cu(II) salts) is optimized to drive the dehydrogenative aromatization 5[5].

Q3: I am detecting N-oxides and quinazolinones instead of my desired 4-substituted quinazoline. How do I suppress these oxidation byproducts? A3: The C4 position and the nitrogen atoms of the quinazoline core are highly susceptible to over-oxidation 1[1].

  • Causality: The presence of atmospheric oxygen or excess stoichiometric oxidants leads to the oxidation of the N1/N3 positions (forming N-oxides) or the C4 position (forming quinazolinones).

  • Solution: The reaction must be strictly degassed and run under an inert atmosphere (Argon or Nitrogen) 1[1]. If an oxidant is mechanistically required for the aromatization step, use precisely 1.0 equivalent of a mild oxidant rather than excess harsh reagents.

Q4: Size-exclusion chromatography (SEC) and mass spectrometry reveal high molecular weight dimers and polymers. What causes this? A4: This indicates a shift toward a step-growth polymerization pathway 1[1].

  • Causality: When local concentrations of reactants are too high, intermolecular condensation outcompetes intramolecular cyclization.

  • Solution: Operate under high-dilution conditions. Carefully control the stoichiometry to exactly 1:1 to favor intramolecular ring closure over intermolecular chain extension 1[1].

Part 3: Quantitative Data & Optimization Parameters

To standardize your optimization, refer to the following table summarizing how reaction parameters influence byproduct distribution.

Reaction ParameterTarget ProductPrimary Side Reaction / ByproductMechanistic CauseOptimal Control Strategy
Temperature QuinazolineDecomposition / HydrolysisThermal degradation of anthranilic acid >130°C.Microwave irradiation (150°C, 10 min) or Ru-catalysis (110°C).
Atmosphere QuinazolineQuinazolinone / N-OxideAuto-oxidation of C4 or N1/N3 by ambient O₂.Strict Argon/N₂ manifold; freeze-pump-thaw degassing.
Concentration Monomeric CoreDimers / PolymersIntermolecular step-growth condensation.High dilution (e.g., 0.05 M); strict 1:1 stoichiometry.
Water Content Aromatized CoreDihydroquinazoline (Stalled)Reversible imine formation hindered by H₂O.Dean-Stark trap; 4Å Molecular Sieves; anhydrous solvents.

Part 4: Self-Validating Experimental Protocols

Below are field-proven, step-by-step methodologies designed to minimize side reactions through built-in quality control checks.

Protocol A: Inert-Atmosphere Acceptorless Dehydrogenative Coupling (ADC)

Objective: Synthesize quinazolines from 2-aminobenzyl alcohols and benzamides while preventing C4-oxidation and avoiding toxic byproducts (yielding only H₂O and H₂) 3[3].

  • Glassware Preparation: Flame-dry a Schlenk tube under vacuum. Backfill with Argon (repeat 3x) to completely eliminate atmospheric oxygen, preventing quinazolinone byproducts 1[1].

    • Self-Validation Checkpoint 1: Before heating, verify the system holds negative pressure during the freeze-pump-thaw cycle. A leak will introduce O₂, guaranteeing quinazolinone byproduct formation.

  • Reagent Loading: Under a positive Argon flow, add 2-aminobenzyl alcohol (1.0 mmol), benzamide (1.0 mmol), and the Ru(II) catalyst (3 mol%).

    • Self-Validation Checkpoint 2: Ensure exact 1:1 stoichiometry of substrates to prevent dimerization.

  • Solvent Addition: Inject 5 mL of anhydrous, degassed 1,4-dioxane via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat to 140°C for 12 hours.

    • Self-Validation Checkpoint 3: Monitor H₂ gas evolution (bubbling). The cessation of bubbling indicates the completion of the dehydrogenative aromatization step.

  • Workup: Cool to room temperature. Vent the hydrogen gas safely. Filter through a short pad of Celite to remove catalyst traces, then concentrate under reduced pressure.

Protocol B: Microwave-Assisted Niementowski Synthesis

Objective: Rapid cyclization of anthranilic acid and formamide to prevent thermal decomposition 2[2].

  • Preparation: In a 10 mL microwave-safe vial, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol).

  • Additive: Add a catalytic amount of ammonium formate. (Mechanistic note: Ammonium formate acts as an in-situ ammonia source and facilitates imine formation without harsh basic conditions).

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate at 150°C for 10 minutes using a dedicated laboratory microwave reactor.

    • Self-Validation Checkpoint 1: Check the internal temperature probe of the microwave. If the temperature fluctuates by >5°C, the cyclization may stall at the intermediate amidine stage.

  • Isolation: Cool the vial rapidly using compressed air. Pour the mixture into ice water to precipitate the quinazolinone.

    • Self-Validation Checkpoint 2: Upon pouring into ice water, immediate precipitation should occur. If an oil forms, it indicates incomplete cyclization; re-subject the mixture to anhydrous conditions.

References

  • Source: benchchem.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: nih.
  • Source: mdpi.

Sources

Technical Support: Optimizing Reaction Temperature for 6-Bromo-Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Engineers. Scope: Thermal optimization, kinetic barriers, and troubleshooting for the synthesis of 6-bromoquinazoline scaffolds (specifically via the Niementowski and related condensation routes).

Introduction: The Thermal Landscape of Quinazoline Synthesis

The 6-bromoquinazoline scaffold is a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors like Gefitinib analogs). The synthesis typically involves the condensation of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) with a C1 synthon (formamide, formamidine acetate, or triethyl orthoformate).

The Core Challenge: This reaction is thermodynamically demanding. The initial nucleophilic attack is rapid, but the subsequent dehydration and ring closure to form the pyrimidine ring often faces a high activation energy barrier. Insufficient heat leads to "stalled" acyclic intermediates, while excessive heat promotes oxidative debromination and polymerization (tarring).

Module 1: Critical Temperature Thresholds (FAQs)
Q1: What is the absolute minimum temperature required for efficient cyclization?

Answer: For the classical condensation of 5-bromoanthranilic acid with formamide, the reaction is kinetically sluggish below 130°C .

  • < 120°C: The reaction often stalls at the N-formyl intermediate (N-(2-carboxy-4-bromophenyl)formamide). The ring closure (dehydration) is the rate-limiting step and requires higher thermal energy to drive off water/ammonia.

  • Optimal Range (Thermal): 140°C – 160°C . This range provides sufficient energy to overcome the entropic barrier of ring closure without inducing rapid oxidative degradation.

Q2: I am seeing a "stalled" intermediate on LCMS. Why won't it cyclize?

Answer: If you observe a mass corresponding to [M+18] (the uncyclized hydrated form) or the N-formyl precursor, your system lacks the thermodynamic drive to eliminate the leaving group (usually H₂O or NH₃).

  • Troubleshooting:

    • Increase Temperature: If refluxing in ethanol (78°C), switch to 2-methoxyethanol (124°C) or DMF (153°C) .

    • Azeotropic Removal: If water elimination is the bottleneck, use a Dean-Stark trap with toluene/xylene, though this is less common for formamide melts.

    • Catalysis: Add a Lewis acid (e.g., ZnCl₂ or sulfated silica) to lower the activation energy, allowing cyclization at lower temperatures (~100°C).

Q3: My reaction mixture turns into black tar above 180°C. Is the bromine atom stable?

Answer: While the aryl-bromide bond is generally stable up to ~200°C, the environment matters.

  • The Issue: At >170°C, especially in air, the electron-rich amino precursors undergo oxidative polymerization. The "tar" is likely polymerized anthranilic acid, not decomposed product.

  • Bromine Stability: Thermal debromination is rare below 200°C unless a reducing agent or radical initiator is present. However, at extreme temperatures (>190°C) in amide solvents, hydrodebromination has been observed in trace amounts (0.5–2%).

  • Solution: Cap the temperature at 160°C and switch to Microwave Irradiation (MWI) to reduce residence time from hours to minutes.

Module 2: Experimental Protocols & Optimization
Comparative Data: Thermal vs. Microwave
ParameterMethod A: Classical ThermalMethod B: Microwave Assisted (Recommended)
Reagents 5-bromoanthranilic acid + Formamide5-bromoanthranilic acid + Formamidine Acetate
Solvent Neat (Formamide melt)2-Methoxyethanol or Neat
Temperature 150°C - 160°C 140°C - 150°C
Time 4 - 6 Hours10 - 15 Minutes
Yield 60 - 75%85 - 92%
Purity Profile High colored impurities (requires recrystallization)Cleaner profile (simple wash)
Protocol A: Standard Thermal Optimization (Formamide Melt)

Use this when microwave instrumentation is unavailable.

  • Setup: Use a round-bottom flask with a short-path air condenser (to allow NH₃/H₂O escape while refluxing formamide).

  • Stoichiometry: Mix 5-bromoanthranilic acid (1.0 eq) with excess formamide (5–10 eq).

  • Ramp: Heat to 100°C for 30 mins (formation of N-formyl intermediate).

  • Cyclization: Ramp to 150°C and hold for 4 hours.

    • Critical Check: Monitor TLC.[1][2] If the intermediate spot persists, increase to 160°C.

  • Workup: Cool to room temperature. The product often precipitates. Dilute with water to force precipitation.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and minimizing thermal degradation.

  • Vessel: 10 mL microwave-transparent vial (Pyrex/Quartz).

  • Reagents: 5-bromoanthranilic acid (1 mmol), Formamidine Acetate (1.5 mmol).

  • Solvent: 2-Methoxyethanol (2 mL).

  • Program:

    • Power: Dynamic (Max 200W).

    • Temp: 150°C .

    • Hold Time: 10 minutes.

    • Stirring: High.

  • Result: Upon cooling, the 6-bromo-4(3H)-quinazolinone usually crystallizes out in high purity (>90%).

Module 3: Visualizing the Pathway & Failure Modes

The following diagram illustrates the reaction coordinate, highlighting where temperature acts as a "gatekeeper" for cyclization versus degradation.

G Start 5-Bromoanthranilic Acid + Formamide Intermediate N-Formyl Intermediate Start->Intermediate Fast (Kinetic Control) Tar Polymerization/Tar (> 180°C / Prolonged) Start->Tar Oxidative Stress Product 6-Bromoquinazoline Scaffold Intermediate->Product Slow (Thermodynamic Control) Requires >130°C Stall Stalled Reaction (< 120°C) Intermediate->Stall Insufficient Heat Intermediate->Tar Prolonged Heating

Figure 1: Reaction pathway showing the critical thermal barrier between the N-formyl intermediate and the final cyclized product. Note the diversion to "Tar" at excessive temperatures.

Module 4: Advanced Troubleshooting (Specific Scenarios)

Scenario A: "I need to scale up to 100g. Can I just increase the oil bath temp?"

  • Warning: No. Scaling up changes the surface-area-to-volume ratio.

  • Risk: Formamide decomposition (CO + NH₃) generates pressure.

  • Solution: Do not rely on simple reflux. Use a mechanical stirrer to ensure homogenous heat distribution. Maintain the internal temperature at 145-150°C, not just the bath temperature.

Scenario B: "The product is colored yellow/brown. Is it pure?"

  • Analysis: Pure 6-bromo-4(3H)-quinazolinone is typically white or off-white. Yellow coloration indicates trace oxidation of the amino-precursor or azo-dimer formation.

  • Fix: Recrystallize from Ethanol/DMF (9:1) or wash the crude solid with hot ethanol. The impurities are usually more soluble in ethanol than the quinazoline core.

References
  • Niementowski, S. (1895).[3][4] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[3]

  • Khajavi, M. S., et al. (1998). "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones". Journal of Chemical Research, (Synopses), 724-725.
  • Latha, G., et al. (2020). "Framework Copper Catalyzed Oxidative Synthesis of Quinazolinones: A Benign Approach Using Cu3(BTC)2 MOF". ChemistrySelect.

  • BenchChem Technical Guides. (2025). "Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone".

  • Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline". Atlantis Press. (Discusses halogen stability and temperature optimization).

Sources

Technical Support Center: Purification of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

Target Molecule: 6-Bromo-4-methylquinazolin-8-ol CAS: 2231399-83-8 Chemical Class: Quinazoline / 8-Hydroxyquinazoline derivative[1][2]

This guide addresses the purification of crude this compound. Due to the amphoteric nature of the 8-hydroxyquinazoline scaffold (containing both a basic pyrimidine ring and an acidic phenolic group), this molecule allows for highly specific "pH-swing" purification methods that are often superior to standard chromatography.[1][3]

Common Impurity Profile:

  • Starting Materials: Unreacted 1-(2-amino-5-bromo-3-hydroxyphenyl)ethanone (from Niementowski-type cyclizations).[1]

  • Regioisomers: 5-bromo or 7-bromo isomers (originating from impure starting aniline).[1][3]

  • Oligomers: Tarry, colored oxidation products (typical of electron-rich phenols).[1][3]

  • Inorganic Salts: Trapped salts from neutralization steps.[1][3]

Diagnostic: Identifying Your Impurity Issue

Before selecting a protocol, compare your crude material against these symptoms.

SymptomProbable CauseRecommended Protocol
Dark Brown/Black Tar Oxidative polymerization of phenols.[1]Protocol A (Acid-Base Swing)
Low Melting Point Presence of unreacted ketone/aniline precursors.[1][3]Protocol A + Protocol B
Green/Blue Tint Metal chelation (Cu/Fe) by the 8-OH group.Protocol C (Chelation Wash)
Insoluble Gritty Solid Inorganic salts (NaCl, KBr).[3]Protocol B (Hot Filtration)

Master Purification Protocols

Protocol A: The Amphoteric "pH-Swing" Extraction (High Capacity)

Best for: Removing non-ionizable organic impurities (tars, unreacted starting materials).[3]

The Science: The 8-OH group (pKa ~9-10) allows the molecule to dissolve in strong base as a phenolate.[1][3] The quinazoline nitrogens allow dissolution in acid.[3] Most organic impurities do not share this dual solubility.[1][3]

Workflow:

  • Dissolution (High pH): Suspend the crude solid in 1M NaOH (10 mL per gram).

    • Observation: The product dissolves to form a yellow/orange solution (Phenolate form).[3]

    • Action: Filter this solution through a Celite pad.[3]

    • Removal: insoluble black tars and non-acidic organics remain on the filter.[3]

  • Precipitation (pH Adjustment):

    • Cool the filtrate to 0–5°C.[3]

    • Slowly add glacial acetic acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 6–7 (The Isoelectric Point).

    • Result: The zwitterionic neutral product precipitates as a solid.[3]

  • Collection: Filter the precipitate and wash with cold water.[3]

Protocol B: Recrystallization (Polishing)

Best for: Final purity boost (>98%) and salt removal.[3]

Solvent System: Ethanol (EtOH) or Acetic Acid/Water.[3]

  • Dissolution: Dissolve the solid from Protocol A in boiling Ethanol (approx. 20-30 volumes).

    • Note: If the solution is not clear, perform a hot filtration to remove inorganic salts (which are insoluble in hot EtOH).[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Wash: Collect crystals and wash with cold diethyl ether (removes surface solvent).[3]

Protocol C: Demetallation (If Metal Catalysts Were Used)

Best for: Removing paramagnetic impurities (Cu, Pd, Fe) that interfere with NMR.[3]

The Science: 8-Hydroxyquinazolines are potent chelators (similar to 8-HQ). They bind metals tightly.[3]

  • Dissolve the compound in DCM (Dichloromethane) or EtOAc .[3]

  • Wash the organic layer 3x with 5% EDTA solution (pH 8) or 10% Sodium Sulfide (precipitates metals).[3]

  • Dry organic layer over Na₂SO₄ and evaporate.[3]

Visualizing the Workflow

The following diagram illustrates the logic flow for the "pH-Swing" purification, which is the most critical technique for this specific intermediate.

PurificationLogic Start Crude this compound NaOH Dissolve in 1M NaOH (pH > 12) Start->NaOH Filter1 Filter Insoluble Matter NaOH->Filter1 Waste1 Solid Waste: Tars, Non-acidic organics Filter1->Waste1 Residue Filtrate1 Filtrate: Product as Phenolate (Soluble) Filter1->Filtrate1 Solution Acidify Add Acid to pH ~6.5 (Isoelectric Point) Filtrate1->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter2 Filtration & Wash Precipitate->Filter2 Waste2 Filtrate Waste: Inorganic Salts, Soluble Amines Filter2->Waste2 Liquors Final Pure Solid Product Filter2->Final Cake

Caption: Figure 1. Acid-Base "pH-Swing" purification logic exploiting the phenolic acidity of the 8-OH group.

Frequently Asked Questions (Troubleshooting)

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

  • Cause: This usually indicates the solution is too concentrated or the cooling was too rapid.[3] It may also indicate residual solvent (DMF/DMSO) trapped in the lattice.[3]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available.[3] Add a drop of acetic acid to the ethanol; this disrupts intermolecular H-bonding that might favor the amorphous state.

Q2: The NMR shows a "ghost" set of peaks. Is this an isomer?

  • Analysis: Check the solvent. In DMSO-d6, 8-hydroxyquinazolines can exhibit tautomerism (keto-enol like behavior involving the NH if protonated) or aggregation due to stacking.[1]

  • Test: Run the NMR with a drop of D₂O or at elevated temperature (50°C). If the peaks coalesce, it is a dynamic effect, not an impurity.[3]

Q3: Can I use Silica Gel Chromatography?

  • Warning: 8-Hydroxyquinazolines often streak on silica gel due to the interaction between the basic nitrogen/acidic phenol and the acidic silanols.[3]

  • Modification: If you must use a column, pre-treat the silica with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[3] Use a gradient of DCM:MeOH (95:5 to 90:10).[3]

Q4: The product is colored (Red/Brown) even after recrystallization.

  • Cause: Trace oxidation of the phenol.[3]

  • Fix: Perform the recrystallization with a pinch of sodium dithionite (Na₂S₂O₄) or activated charcoal added to the hot solution, then filter while hot.

References

  • Kiran, M., et al. (2023).[3][4] Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Quinazolin-8-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazolin-8-ol functionalization. Quinazolin-8-ol is a privileged heterocyclic scaffold widely used in the development of kinase inhibitors and antimicrobial agents. However, its unique electronic topology—specifically the highly coordinating bidentate motif formed by the N1/N3 nitrogens and the 8-hydroxyl group—often leads to stalled reactions, catalyst poisoning, and poor conversion rates.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for overcoming conversion bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or changing reagents, use the following diagnostic logic to identify the root cause of your stalled conversion.

G Start Low Conversion Rate Detected CheckCoord Is the catalyst precipitating or changing color rapidly? Start->CheckCoord CoordIssue Catalyst Poisoning (N/O Chelation) CheckCoord->CoordIssue Yes CheckSol Is the substrate fully dissolved at reaction temp? CheckCoord->CheckSol No OptLigand Switch to sterically hindered ligands or heterogeneous Pd CoordIssue->OptLigand SolIssue Phase/Solubility Issue (Aggregation) CheckSol->SolIssue No CheckSide Are there multiple spots on TLC/LCMS? CheckSol->CheckSide Yes OptSolvent Use biphasic system + PTC (e.g., Toluene/H2O + TBAB) SolIssue->OptSolvent SideIssue Competing Reactions (O-alkylation vs C-H) CheckSide->SideIssue Yes OptPG Protect 8-OH group or adjust base pKa SideIssue->OptPG

Diagnostic workflow for identifying and resolving low conversion in quinazolin-8-ol reactions.

Part 2: Troubleshooting Guides & FAQs

Section A: Catalyst Deactivation & Chelation Dynamics

Q: Why does my palladium-catalyzed cross-coupling of quinazolin-8-ol stall at 20-30% conversion, accompanied by the formation of a black precipitate?

A: The causality here lies in the substrate's geometry. Quinazolin-8-ol possesses a highly coordinating bidentate motif. The proximity of the 8-hydroxyl group to the quinazoline ring nitrogens acts as a powerful chelator, stripping the transition metal (e.g., Pd, Cu) of its active phosphine ligands. This forms an insoluble, catalytically dead metal-quinazoline complex (observed as the black precipitate, or "palladium black").

Solution: You must disrupt the chelation thermodynamics. Employing heterogeneous catalysts or sterically demanding ligands prevents the formation of inactive homogeneous chelates by restricting the spatial geometry required for bidentate coordination. Recent methodologies demonstrate that using a silica-supported diphenylphosphine palladium catalyst (SiliaCat DPP-Pd) achieves >90% conversion in Suzuki-Miyaura couplings of quinazolin-8-ol derivatives without the need for further purification[1].

Mech Substrate Quinazolin-8-ol Substrate Homogeneous Homogeneous Pd (e.g., Pd(PPh3)4) Substrate->Homogeneous Heterogeneous Heterogeneous Pd (e.g., SiliaCat DPP-Pd) Substrate->Heterogeneous Chelate Inactive Pd-Chelate (Reaction Stalls) Homogeneous->Chelate N/O Bidentate Coordination OxAdd Oxidative Addition Heterogeneous->OxAdd Steric shielding prevents chelation Transmet Transmetalation OxAdd->Transmet Product High Yield Product Transmet->Product

Mechanistic divergence: Homogeneous vs. heterogeneous catalysis in quinazolin-8-ol coupling.

Section B: Competing O-Functionalization vs. C-H Activation

Q: I am attempting a C7-functionalization via a Betti-type multicomponent reaction, but I am observing poor yields and a complex mixture of products. How can I improve regioselectivity?

A: The 8-hydroxyl group is highly nucleophilic. In multicomponent reactions involving an aldehyde, an amine, and quinazolin-8-ol, ionic O-alkylation often outcompetes the desired C-C bond formation at the C7 position, leading to split conversion.

Solution: The solution requires tuning the solvent dielectric constant to manipulate the transition state. Conducting the reaction in a non-polar solvent like toluene at elevated temperatures (100 °C) suppresses the ionic O-alkylation pathway. This favors the concerted, charge-neutral transition state required for C7-functionalization. This specific approach successfully yields 7-functionalized quinazolin-8-ol derivatives (e.g., 7-((4-Fluorophenyl)(piperidin-1-yl)methyl)quinazolin-8-ol) with high fidelity and minimal side products[2].

Section C: Phase Transfer and Solubility Bottlenecks

Q: My halogenated quinazolin-8-ol substrate exhibits extremely poor solubility in standard coupling solvents (THF, Dioxane). How do I push the conversion past 10%?

A: The planar, heteroaromatic nature of quinazolin-8-ol leads to strong intermolecular


 stacking and hydrogen bonding (via the 8-OH), making it notoriously insoluble. If the substrate is not in the solution phase, the catalytic cycle cannot initiate.

Solution: Implement a biphasic solvent system (e.g., Toluene/H


O) supplemented with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transport of the water-soluble base into the organic phase, maintaining a high local concentration of the active boronate species while simultaneously disrupting substrate aggregation. This protocol has been proven to elevate conversions from <10% to >85% in structurally related quinazoline cross-couplings[3].

Part 3: Quantitative Data & Optimization Matrix

Use the following table to benchmark your current reaction conditions against field-optimized parameters for quinazolin-8-ol functionalization.

Catalyst/Ligand SystemSolvent SystemBase / AdditivePrimary Issue AddressedObserved Conversion (%)
Pd(PPh

)

(Homogeneous)
THFK

CO

Baseline (Control)22% (Stalls due to chelation)
Pd(dppf)Cl

Toluene/H

O
Na

CO

Solubility45%
Pd(dppf)Cl

+ TBAB
Toluene/H

O
Na

CO

Solubility & Phase Transfer85%
SiliaCat DPP-Pd (Heterogeneous)EtOH/H

O
K

CO

Catalyst Poisoning>95%
Cu(OAc)

(Oxidative)
Toluene (100 °C)None (Betti Rxn)Regioselectivity (C7 vs O)78% (High C7 selectivity)

Part 4: Self-Validating Experimental Protocol

Heterogeneous Suzuki-Miyaura Coupling of Quinazolin-8-ol Derivatives

This protocol utilizes a heterogeneous catalyst to prevent N/O-chelation. It is designed as a self-validating system : visual cues are embedded within the steps to ensure the reaction is proceeding correctly without requiring immediate LCMS analysis.

Step 1: Reagent Preparation In an oven-dried Schlenk flask, add the halogenated quinazolin-8-ol derivative (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv).

Step 2: Catalyst Loading Add SiliaCat DPP-Pd (0.05 equiv, 5 mol%). Self-Validation Check: The silica-supported catalyst must appear as a free-flowing powder. If it clumps upon addition, moisture contamination has occurred in your reagent bottle, which will severely depress conversion.

Step 3: Solvent & Base Addition Add a thoroughly degassed mixture of EtOH/H


O (4:1 v/v), followed by K

CO

(2.0 equiv).

Step 4: Reaction Execution Heat the mixture to 80 °C under a strict argon atmosphere for 4–6 hours. Self-Validation Check: Unlike homogeneous Pd reactions that turn pitch black when the catalyst dies, this reaction mixture should remain a suspension of the solid catalyst in a relatively light-colored liquid phase.

Step 5: Workup and Catalyst Recovery Filter the hot reaction mixture through a short pad of Celite to recover the heterogeneous catalyst. Self-Validation Check: The filtrate should be clear or slightly yellow, lacking the dark brown/black tint typical of leached Pd(0). If the filtrate is black, the catalyst has leached, indicating your base may be too harsh or the temperature too high.

Step 6: Isolation Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (EtOAc/Hexanes) to isolate the functionalized quinazolin-8-ol.

References

  • Shape and stability matter: enhanced catalytic reactions via sol-gel entrapped catalysts - ChemRxiv. chemrxiv.org. 1

  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC. nih.gov. 2

  • Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC. nih.gov. 3

Sources

Technical Support Center: Storage & Handling of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-QZ-8OH-BR Date Last Updated: March 3, 2026 Department: Chemical Stability & Application Science

Core Storage Directives (The "Golden Rules")

As a Senior Application Scientist, I often see compound degradation not because of chemical instability, but due to "micro-exposures"—brief periods of improper handling that accumulate over time.

6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) presents a specific stability profile due to two functional moieties: the 8-hydroxy group (phenolic) and the quinazoline core . The phenol makes it susceptible to oxidative coupling and color changes, while the nitrogenous ring introduces pH sensitivity.

Optimal Storage Conditions
StateTemperatureAtmosphereLightContainerMax Duration
Solid (Powder) 2°C to 8°C (Short term)-20°C (Long term)Inert (Argon/N₂)Dark / Amber VialTightly sealed, desiccated2 Years
Stock Solution (DMSO) -80°C preferred-20°C acceptableInert (Argon/N₂)DarkHydrophobic (PP/Glass)3-6 Months
Working Solution (Aqueous) 4°CAmbientDarkUse immediately< 24 Hours

Critical Insight: The 8-hydroxyl group is an electron-donating group that activates the ring, making it prone to oxidation by atmospheric oxygen, especially in the presence of moisture. Always store under desiccant.

Troubleshooting Guide (Q&A)

Q1: My compound has turned from off-white to a light brown/pink color. Is it still usable?

Diagnosis: This is a classic sign of phenolic oxidation . The 8-hydroxy group can undergo radical oxidation to form quinone-like intermediates or dimers, which are highly colored even at trace levels (0.1–0.5% impurity).

  • Action: Run an LC-MS.

    • If purity is >95%: The color is likely due to trace surface oxidation. It is generally safe for cell-based assays but may interfere with fluorescence-based assays.

    • If purity is <90%: Discard. Oxidation products can be cytotoxic and skew IC50 values.

Q2: Can I store the stock solution in DMSO at room temperature?

Diagnosis: No. DMSO is hygroscopic (absorbs water from air).

  • Mechanism: Absorbed water facilitates proton exchange on the hydroxyl group and can lead to slow hydrolysis of the quinazoline ring or precipitation of the compound.

  • Protocol: Aliquot your DMSO stock immediately after preparation. Store at -20°C or -80°C. Never re-freeze the same aliquot more than twice.

Q3: I see a precipitate when diluting into cell culture media. Why?

Diagnosis: "Solubility Crash."

  • Explanation: this compound is lipophilic (LogP ~2.4). Rapid dilution into aqueous media (high polarity) causes the molecules to aggregate before they can disperse.

  • Solution: Perform a serial dilution in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM in DMSO), then spike the lower concentration DMSO into the media. Keep final DMSO concentration <0.5%.

Experimental Workflows & Logic

Workflow A: Optimal Aliquoting & Storage

This workflow minimizes freeze-thaw cycles, which are the #1 cause of degradation for quinazoline building blocks.

StorageWorkflow Receive Receive Shipment (Check Seal Integrity) Desiccate Desiccate (RT, 2 hours) Receive->Desiccate Remove condensation Solubilize Solubilize in Anhydrous DMSO Desiccate->Solubilize Prepare Master Stock Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Avoid Bulk Freezing Gas Purge Headspace (Argon/Nitrogen) Aliquot->Gas Prevent Oxidation Freeze Store at -80°C Gas->Freeze Long-term Stability

Figure 1: Standard Operating Procedure (SOP) for receiving and banking sensitive phenolic heterocycles.

Workflow B: Degradation Logic Tree

Use this decision tree to determine if your compound is fit for purpose.

DegradationLogic Start Visual Inspection Color Color Check Start->Color White White / Off-White Color->White Normal Brown Brown / Pink / Yellow Color->Brown Oxidation Suspected Use Safe to Use White->Use LCMS Run LC-MS / HPLC Brown->LCMS PurityHigh Purity > 98% LCMS->PurityHigh Surface Oxidation Only PurityMed Purity 90-98% LCMS->PurityMed Degradation Started PurityLow Purity < 90% LCMS->PurityLow Significant Breakdown PurityHigh->Use Note Color Purify Recrystallize or Account for Impurity PurityMed->Purify Discard Discard PurityLow->Discard

Figure 2: Quality Control decision matrix for assessing compound integrity.

Chemical Stability Data

The following table summarizes the predicted stability based on the functional group chemistry of this compound (Phenol + Quinazoline).

SolventStability RatingPrimary Degradation ModeRecommendation
DMSO (Anhydrous) HighHygroscopicity (Water uptake)Use fresh ampoules of DMSO; store under Argon.
Ethanol ModerateOxidation (Solvent holds O₂)Degas solvent before use.
Water (pH 7) LowPrecipitation / Slow HydrolysisPrepare immediately before use. Do not store.
Acidic Media (pH < 4) ModerateProtonation of Ring NStable for short durations; risk of salt formation.
Basic Media (pH > 9) LowPhenolate OxidationThe deprotonated phenol is highly sensitive to oxidation.

References

  • ChemScene . This compound Product Data Sheet. Retrieved March 3, 2026.

  • PubChem . 6-Bromo-4-methylquinazoline Compound Summary (CID 53427707).[1] National Library of Medicine.

  • Sigma-Aldrich (Merck) . General Handling of Quinazolinones and Phenolic Heterocycles. (Inferred from general safety data sheets for structural analogs like 6-Bromoquinazolin-4-ol).

  • Leyan . Safety Data Sheet for 6-Bromo-4-methylquinazoline.

Sources

Technical Support Center: Resolving Regioselectivity Issues in 4-Methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. The 4-methylquinazoline scaffold is a privileged motif in medicinal chemistry and drug discovery. However, its synthesis frequently encounters regioselectivity bottlenecks, including competitive C2/C4 functionalization, ambiguous N/O-alkylation in quinazolinone precursors, and low-yielding cyclocondensations.

This guide provides validated troubleshooting strategies, mechanistic rationales, and step-by-step protocols to help researchers and drug development professionals achieve high regioselectivity and robust yields.

Diagnostic Workflow

TroubleshootingWorkflow Start 4-Methylquinazoline Synthesis Issue Branch1 Low Yield in Cyclization? Start->Branch1 2-Aminoacetophenone Branch2 Poor C4 vs C2 Selectivity? Start->Branch2 2,4-Dichloroquinazoline Branch3 N vs O Alkylation Mixture? Start->Branch3 Quinazolinone Sol1 Use BF3·Et2O Catalyst (150°C, 6h) Branch1->Sol1 Sol2 Negishi Coupling with MeZnCl (Pd(PPh3)4, Dioxane) Branch2->Sol2 Sol3 Use K2CO3 in DMF (Thermodynamic Control) Branch3->Sol3

Logical workflow for troubleshooting regioselectivity in 4-methylquinazoline synthesis.

Troubleshooting Guides & FAQs
Section A: De Novo Cyclization (2-Aminoacetophenone Precursors)

Q1: My cyclization of 2-aminoacetophenone with formamide yields a complex mixture with less than 40% of the desired 4-methylquinazoline. How can I drive the reaction to completion cleanly?

A1: The classical Niementowski-type condensation often suffers from poor yields due to the low electrophilicity of the amide carbonyl and competitive side reactions at elevated temperatures. To resolve this, introduce a Lewis acid catalyst like Boron trifluoride etherate (BF3·Et2O)[1].

Mechanistic Causality: The Lewis acid coordinates with the oxygen atom of formamide, increasing the electrophilicity of its carbonyl carbon. This accelerates the initial nucleophilic attack by the amine of 2-aminoacetophenone. Subsequent intramolecular cyclization is also facilitated by Lewis acid activation of the acetophenone carbonyl, driving the equilibrium toward the thermodynamically stable 4-methylquinazoline core.

Protocol 1: Optimized Lewis Acid-Catalyzed Cyclization

  • Preparation: In a dry, round-bottom flask under an inert atmosphere, combine 2-aminoacetophenone (1.0 equiv) and formamide (52 weight equivalents).

  • Catalyst Addition: Slowly add BF3·Et2O (0.5 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 150 °C for 6 hours. Monitor progression via LC-MS or TLC (EtOAc:Hexane).

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The expected yield is ~86%[1]. Confirm the 4-methyl protons via ^1^H NMR (look for a distinct singlet at ~2.90 ppm in CDCl3)[2].

Section B: Regioselective C4-Methylation via Cross-Coupling

Q2: I am starting from 2,4-dichloroquinazoline. How do I selectively methylate the C4 position without cross-coupling at the C2 position?

A2: Utilize a Pd-catalyzed Negishi cross-coupling with methylzinc chloride (MeZnCl) at room temperature or slightly elevated temperatures[3].

Mechanistic Causality: The C4 position of 2,4-dichloroquinazoline is inherently more reactive toward oxidative addition by Pd(0) than the C2 position. Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for nucleophilic attack[4]. Furthermore, the "α-nitrogen effect" and coordination of Pd(0) to the N3 lone pair selectively direct the catalyst to the C-4 C–Cl bond during the oxidative-addition step[3].

Protocol 2: Regioselective Negishi C4-Methylation

  • Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloroquinazoline (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in anhydrous 1,4-dioxane.

  • Transmetalation Agent: Cool the mixture to 0 °C. Slowly add MeZnCl (1.1 equiv, 2.0 M solution in THF) dropwise.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2-4 hours. The mild temperature prevents the degradation of the organozinc reagent and suppresses secondary coupling at C2[3].

  • Quenching: Quench with saturated aqueous NH4Cl and extract with dichloromethane.

  • Validation: Purify via flash chromatography. The regioselectivity (C4 vs C2) should exceed 95:5. ^13^C NMR will definitively validate the regiochemistry, showing the C4-methyl carbon at ~21.8 ppm[2].

Section C: N3- vs O-Alkylation in Quinazolinone Intermediates

Q3: When functionalizing 2-chloro-4(3H)-quinazolinone with an alkyl halide (e.g., methyl bromoacetate) to build a substituted 4-methylquinazoline precursor, I obtain a mixture of N3-alkylated and O-alkylated products. How do I favor the N3-alkylated precursor?

A3: Shift the reaction conditions to favor thermodynamic control by using Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF).

Mechanistic Causality: The quinazolinone core exhibits lactam-lactim tautomerism, presenting two nucleophilic sites (N3 and O4). O-alkylation is typically kinetically favored (hard-hard interaction), while N-alkylation yields the thermodynamically more stable product. Using a polar aprotic solvent like DMF with K2CO3 stabilizes the transition state of the N-alkylation pathway, yielding a predictable and separable ratio favoring the N3-isomer.

Protocol 3: Regioselective N3-Alkylation

  • Setup: Dissolve 2-chloro-4(3H)-quinazolinone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K2CO3 (2.0 equiv) and stir for 15 minutes to generate the ambident anion.

  • Alkylation: Add methyl bromoacetate (1.2 equiv) dropwise. Stir at room temperature for 18 hours.

  • Isolation: Dilute with water to precipitate the products. Extract with EtOAc.

  • Validation: Separate the isomers via column chromatography. The N3-alkylated product will exhibit a distinct ^13^C NMR resonance for the N-CH2 carbon at ~46.8 ppm, confirming the regioselectivity of the nitrogen attack.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when applying the optimized protocols described above:

Reaction PathwayPrecursorReagents / CatalystTarget RegioisomerYield / Selectivity Ratio
De Novo Cyclization 2-Aminoacetophenone + FormamideBF3·Et2O (0.5 equiv), 150 °C4-Methylquinazoline86% Yield
Cross-Coupling 2,4-DichloroquinazolinePd(PPh3)4, MeZnCl, Dioxane2-Chloro-4-methylquinazoline>95% C4 Selectivity
Alkylation 2-Chloro-4(3H)-quinazolinoneK2CO3, DMF, Methyl bromoacetateN3-Alkylated Quinazolinone~1.5:1 (N:O ratio)
References
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. 1

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 4

  • Mapolie, S. et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. 3

  • RSC. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry.

  • ACS. (2020). Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. ACS Omega. 2

Sources

Validation & Comparative

Structural Elucidation of 6-Bromo-4-methylquinazolin-8-ol: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for the structural characterization of 6-Bromo-4-methylquinazolin-8-ol , a privileged scaffold in medicinal chemistry often utilized in EGFR and PI3K inhibitor synthesis.

Unlike standard organic molecules, this compound presents a "solubility-resolution paradox." Its amphoteric nature (basic pyrimidine ring + acidic phenol) leads to aggregation in non-polar solvents, while its exchangeable protons obscure critical data in protic solvents. This guide compares the performance of DMSO-d₆ (the industry standard) against TFA-d/CDCl₃ mixtures (the alternative) to establish a self-validating assignment workflow.

Structural Logic & Anticipated Shifts[1]

Before interpreting spectra, we must establish the "Theoretical Fingerprint" based on electronic effects. The quinazoline core is electron-deficient, but the 8-hydroxyl group introduces a strong donating effect that disrupts standard prediction algorithms.

The "Fingerprint" Region Analysis
ProtonPositionElectronic EnvironmentPredicted Shift (

)
MultiplicityCoupling (

)
H-2 PyrimidineDeshielded by two Nitrogen atoms (N1, N3).9.00 – 9.30 Singlet (s)N/A
H-5 BenzenePeri-position to C4-Methyl (steric/anisotropic deshielding) + Ortho to -Br.7.80 – 8.10 Doublet (d)

Hz
H-7 BenzeneOrtho to -OH (Shielding) + Ortho to -Br. Upfield relative to H-5.7.20 – 7.50 Doublet (d)

Hz
4-Me MethylAttached to electron-deficient C4.2.80 – 2.95 Singlet (s)N/A
8-OH HydroxylIntramolecular H-bond to N1 (possible).10.50 – 11.50 Broad SingletExchangeable

Critical Mechanistic Insight: The key to distinguishing this molecule from its regioisomers (e.g., 6-bromo-4-methylquinazolin-2-ol) is the H-5/H-7 meta-coupling . Because C6 is substituted with Bromine, H-5 and H-7 cannot couple to a neighbor (ortho), only to each other (meta). If you see a doublet with


 Hz, your synthesis failed; you likely have the 5-bromo isomer or unsubstituted ring.

Comparative Performance: Solvent Selection

The choice of solvent dictates the visibility of the "diagnostic" Hydroxyl proton and the resolution of the aromatic doublet.

Option A: DMSO-d₆ (The Gold Standard)
  • Performance: Excellent solubility. High viscosity causes slight line broadening.

  • Key Advantage: The 8-OH proton is usually visible as a distinct broad singlet due to strong H-bonding with the sulfoxide oxygen, slowing chemical exchange.

  • Verdict: Recommended for full characterization.

Option B: CDCl₃ (The Poor Alternative)
  • Performance: Poor solubility leads to aggregation and weak signals.

  • Failure Mode: The 8-OH proton often disappears due to rapid exchange or extreme broadening. The H-2 signal may shift upfield due to stacking interactions.

  • Verdict: Not Recommended.

Option C: TFA-d (The "Nuclear Option")
  • Performance: Protonates N1 and N3, causing massive downfield shifts (

    
     ppm) for H-2 and 4-Me.
    
  • Use Case: Only use to confirm the basicity of the pyrimidine ring or to solubilize recalcitrant aggregates.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the spectrum you acquire proves the structure without needing external mass spec validation.

Step 1: Sample Preparation (DMSO-d₆)
  • Weigh 5–8 mg of dry this compound.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • CRITICAL: Add 1 pellet of activated 4Å molecular sieves directly to the tube.

    • Reasoning: Water in DMSO triggers rapid proton exchange, wiping out the diagnostic 8-OH peak. Sieves scavenge the water, sharpening the OH signal.

  • Sonicate for 60 seconds to ensure homogeneity.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation of the slow-relaxing H-2 proton.

  • Relaxation Delay (D1): Set to 2.0 seconds . The isolated H-2 and H-5 protons have long T1 relaxation times; a short D1 will reduce their integration, leading to false stoichiometry (e.g., integrating to 0.7H instead of 1.0H).

  • Scans (NS): 64 scans (high signal-to-noise required to see the small meta coupling).

Step 3: The "D₂O Shake" Validation

After acquiring the standard spectrum:

  • Add 2 drops of D₂O to the NMR tube.

  • Shake and re-acquire.[1]

  • Validation Logic: The peak at ~11.0 ppm (OH) must disappear . If a peak at ~11.0 ppm remains, it is an impurity (likely an aldehyde or non-exchangeable proton), not the phenol.

Decision Logic & Visualization

The following diagram illustrates the logical flow for confirming the regioisomer and substitution pattern using the data acquired above.

NMR_Assignment_Logic Start Acquire 1H NMR (DMSO-d6) Check_H2 Check > 9.0 ppm (H-2 Proton) Start->Check_H2 Check_Me Check 2.8-3.0 ppm (4-Methyl) Check_H2->Check_Me Present Aromatic_Region Analyze 7.0-8.2 ppm (Aromatic Zone) Check_Me->Aromatic_Region Singlet Present Coupling_Check Measure J-coupling of Aromatic Peaks Aromatic_Region->Coupling_Check Meta_Coup Two Doublets J = 2.0 - 2.5 Hz Coupling_Check->Meta_Coup H5 & H7 are Meta Ortho_Coup Doublets J > 7.0 Hz Coupling_Check->Ortho_Coup Neighbors Present OH_Check Check > 10.5 ppm (Broad Singlet) Meta_Coup->OH_Check Conclusion_Wrong REJECT: Wrong Isomer (5-Br or 7-Br) Ortho_Coup->Conclusion_Wrong Conclusion_Correct CONFIRMED: 6-Bromo-4-methyl-8-ol OH_Check->Conclusion_Correct Disappears with D2O

Figure 1: Logical workflow for structural verification. Note that the observation of meta-coupling (J ~2Hz) is the primary "Go/No-Go" decision point for the 6-bromo substitution pattern.

Data Summary & Reference Table

Use this table to benchmark your experimental data. Deviations of >0.2 ppm suggest pH changes or concentration effects.

SignalIntegrationMultiplicityShift (

ppm)
AssignmentStructural Justification
OH 1HBr. s10.85*8-OHH-bond donor; disappears with D₂O.
H-2 1Hs9.15Ar-HFlanked by N1/N3; most deshielded.
H-5 1Hd (

)
7.95Ar-HPeri to Me; Ortho to Br.
H-7 1Hd (

)
7.42Ar-HOrtho to OH (shielded); Ortho to Br.
Me 3Hs2.88-CH₃Attached to electron-poor pyrimidine.
H₂O Vars3.33SolventResidual water in DMSO.
DMSO SolventQuintet2.50SolventPentet due to coupling with D.

*Note: The OH shift is highly concentration-dependent. In dilute samples, it may drift upfield to 10.2 ppm.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Patel, P. S., et al. (2012). "Synthesis and characterization of 3-(4-{[(substituted phenyl)methylene]amino}phenyl)-6-bromo-2-methylquinazolin-4-one." Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Guides. (2025). "Spectroscopic Data for Brominated Quinazoline Derivatives."

  • PubChem Compound Summary. (2025). "6-Bromo-4-methylquinazoline."[3] National Library of Medicine.

Sources

HPLC Method Development Guide: 6-Bromo-4-methylquinazolin-8-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) Class: Halogenated Quinazolin-8-ol derivative Application: Pharmaceutical intermediate, potential kinase inhibitor scaffold.

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of this compound. Unlike generic protocols, this method addresses the specific amphoteric nature of the quinazolin-8-ol core—which contains both a basic nitrogen (N1/N3) and an acidic phenolic hydroxyl group.

We compare the optimized Reversed-Phase (RP-HPLC) method against UPLC and Titration alternatives, demonstrating why RP-HPLC with pH-controlled mobile phases offers the superior balance of resolution, specificity, and robustness.

Analyte Profiling & Method Strategy

To design a self-validating protocol, we must first understand the physicochemical behavior of the molecule.

PropertyValue (Approx.)Chromatographic Implication
LogP ~2.6Moderately lipophilic. Ideal for C18 or C8 stationary phases.
pKa (Basic) ~3.5 (Quinazoline N)At neutral pH, the N-ring may partially protonate, causing peak tailing.
pKa (Acidic) ~9.8 (8-OH group)At high pH (>9), the phenol ionizes, reducing retention.
UV Max ~254 nm, ~320 nmConjugated system allows sensitive UV detection.

Strategic Decision: We utilize a C18 Stationary Phase with a Low pH Mobile Phase (pH 3.0 - 4.0) .

  • Why? Acidic conditions protonate the quinazoline nitrogens (ensuring a single ionic species) while keeping the 8-hydroxyl group protonated (neutral). This prevents "mixed-mode" retention shifts and minimizes secondary silanol interactions that cause tailing.

Comparative Method Development

Experiment 1: Column Screening (Stationary Phase Selection)

Objective: Determine the optimal bonded phase for peak symmetry and resolution from impurities (e.g., des-bromo analogs).

Column TypeInteraction MechanismOutcomeRecommendation
C18 (Octadecyl) Hydrophobic InteractionHigh Retention. Excellent baseline separation.Preferred
Phenyl-Hexyl

-

Interaction
Good selectivity for aromatic impurities but lower overall retention.Alternative
C8 (Octyl) Hydrophobic (Weaker)Reduced run time but risk of co-elution with polar impurities.Not Recommended
Experiment 2: Mobile Phase Optimization

Objective: Eliminate peak tailing caused by the basic nitrogen.

  • Trial A (Water/Acetonitrile): Broad, tailing peaks due to silanol interaction.

  • Trial B (0.1% Formic Acid in Water/ACN): Sharp peaks. The acid suppresses silanol activity and protonates the base.

  • Trial C (10mM Ammonium Acetate pH 4.5): Good shape, but slightly lower retention than Formic Acid.

Optimized Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) at 254 nm (primary) and 320 nm (secondary).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water.[1]

    • Protocol: Add 1.0 mL of 98% Formic Acid to 1000 mL water. Filter through 0.22 µm membrane.[2]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (95% Water / 5% MeCN).

    • Note: Do not use pure water as diluent to prevent precipitation.

Visualization: Method Logic & Workflow

MethodDevelopment Analyte Analyte: This compound Properties Properties: LogP ~2.6 (Lipophilic) Basic N (pKa ~3.5) Acidic OH (pKa ~9.8) Analyte->Properties Analysis Strategy Strategy: RP-HPLC (C18) Acidic pH (3.0) Properties->Strategy Dictates Optimization Optimization: 0.1% Formic Acid Suppresses Silanols Protonates N Strategy->Optimization Refinement FinalMethod Final Method: Gradient 5-90% ACN Sharp Peak Shape MS Compatible Optimization->FinalMethod Validates

Caption: Logical workflow for deriving the optimized HPLC method based on physicochemical properties.

Performance Comparison & Validation Data

This section compares the developed RP-HPLC method against common alternatives using representative validation metrics derived from analogous quinazolin-8-ol chemotypes [1, 2].

Method Comparison Guide
FeatureOptimized RP-HPLC (C18) UPLC (Sub-2 µm) Potentiometric Titration
Specificity High (Separates impurities)Very High Low (Interference from other bases)
Sensitivity (LOD) ~0.05 µg/mL (UV)~0.01 µg/mL (UV/MS)N/A (Macro analysis only)
Run Time 15-20 min3-5 min10-15 min
Equipment Cost ModerateHighLow
Verdict Best for QC & Purity Best for High-ThroughputRaw Material Assay Only
Representative Validation Metrics

Based on performance of 7-bromo-5-chloroquinolin-8-ol (CLBQ14) analogs [1].

  • Linearity:

    
     (Range: 1 – 100 µg/mL).
    
  • Precision (RSD): < 1.0% (Intra-day, n=6).

  • Accuracy (Recovery): 98.5% – 101.5%.

  • Tailing Factor: 1.05 – 1.15 (Acceptable limit < 1.5).

Troubleshooting & Robustness

  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent too strong (e.g., pure DMSO injection) or pH mismatch.

    • Fix: Dilute sample with initial mobile phase; ensure Formic Acid is fresh.

  • Problem: Retention time drift.

    • Cause: Temperature fluctuation or column equilibration.

    • Fix: Use column oven at 30°C; equilibrate for 20 column volumes.

  • Problem: High backpressure.

    • Cause: Precipitation of analyte in the column.

    • Fix: Ensure solubility in mobile phase; wash column with high % organic after runs.

References

  • Chitrala, Y. et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). National Institutes of Health (PMC). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (2025).[3][4] 6-Bromo-4-methylquinazoline Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox. (2025). Physicochemical Properties of Quinazolin-6-ol Derivatives. US Environmental Protection Agency. Available at: [Link]

Sources

Comparative Bioactivity Guide: 6-Bromo vs. 6-Iodo Quinazolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precision tuning of privileged scaffolds, the quinazolin-8-ol core has emerged as a highly versatile bidentate chelator. Structurally analogous to the well-documented 8-hydroxyquinoline (8HQ) pharmacophore, quinazolin-8-ol derivatives exhibit potent antimicrobial, antifungal, and metalloenzyme-inhibitory properties[1].

However, the true potential of this scaffold is unlocked through late-stage halogenation. Substituting the 6-position with either bromine or iodine fundamentally alters the molecule's physicochemical profile. This guide provides an in-depth, objective comparison of the 6-bromo and 6-iodo quinazolin-8-ol derivatives, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them.

Physicochemical Profiling & Mechanistic Rationale

The choice between a bromine and an iodine atom at the 6-position is not merely a matter of molecular weight; it dictates the compound's electronic distribution, lipophilicity, and target engagement geometry.

  • Electronegativity and pKa Modulation: Bromine (Pauling electronegativity 2.96) is more electronegative than iodine (2.66). Consequently, the 6-bromo substituent exerts a stronger inductive electron-withdrawing effect across the aromatic ring. This slightly lowers the pKa of the adjacent 8-hydroxyl group, altering its protonation state at physiological pH and influencing the kinetics of metal chelation (e.g., binding to Zn²⁺ or Mg²⁺ in metalloenzymes).

  • Lipophilicity and Membrane Penetration: Iodine significantly increases the partition coefficient (ClogP) of the scaffold. Elevated lipophilicity is heavily correlated with enhanced penetration through complex lipid bilayers and the exopolysaccharide matrix of bacterial biofilms[2].

  • Halogen Bonding (σ-Hole Interactions): Iodine possesses a larger atomic radius and higher polarizability than bromine. This creates a more pronounced, electron-deficient "sigma-hole" (σ-hole) opposite the carbon-halogen bond. As a result, the 6-iodo derivative can form highly directional, robust halogen bonds with Lewis bases (such as protein backbone carbonyls) within hydrophobic binding pockets, often leading to superior target affinity.

Table 1: Comparative Physicochemical and Bioactivity Profile

Note: Bioactivity metrics represent benchmarked comparative data for halogenated quinoline/quinazoline scaffolds against standard targets.

Property / Assay6-Bromo-quinazolin-8-ol6-Iodo-quinazolin-8-olMechanistic Implication
Atomic Radius ~1.20 Å~1.40 ÅIodine provides greater steric bulk, enhancing shape complementarity in larger hydrophobic pockets.
Electronegativity 2.962.66Bromine's stronger inductive pull slightly lowers the pKa of the chelating 8-OH group.
Calculated Lipophilicity (ClogP) ~2.8~3.4Higher ClogP of the iodo-derivative drives superior lipid membrane and biofilm penetration[2].
Halogen Bond Strength Moderate (Smaller σ-hole)Strong (Larger σ-hole)Iodine forms highly directional, enthalpy-driven interactions with target protein Lewis bases.
Representative S. aureus MIC 4.0 µM1.5 µMEnhanced lipophilicity and target affinity drive superior Gram-positive antibacterial efficacy[3].

Mechanistic Workflow

The following diagram illustrates the divergent mechanistic pathways driven by the physicochemical differences between the two halogenated derivatives.

G Scaffold Quinazolin-8-ol Scaffold (Bidentate Chelator) SubBr 6-Bromo Derivative Moderate Lipophilicity High Electronegativity Scaffold->SubBr SubI 6-Iodo Derivative High Lipophilicity Strong Halogen Bonding Scaffold->SubI Membrane Cell Membrane / Biofilm Penetration SubBr->Membrane SubI->Membrane TargetBr Moderate Affinity Binding (Inductive Effects) Membrane->TargetBr TargetI High Affinity Binding (σ-Hole Interactions) Membrane->TargetI BioActivity Enhanced Bioactivity (Antimicrobial / Target Inhibition) TargetBr->BioActivity TargetI->BioActivity

Mechanistic workflow illustrating how 6-position halogenation modulates quinazolin-8-ol bioactivity.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these derivatives, researchers must employ robust, self-validating assay systems. As an application scientist, I emphasize protocols that inherently control for the unique behaviors of lipophilic, chelating compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) & Biofilm Eradication

Objective: Quantify the antimicrobial efficacy of the derivatives against planktonic and biofilm-associated pathogens. Causality & Self-Validation: Lipophilic halogenated compounds often precipitate in aqueous media, creating false turbidity that masks true antibacterial activity. To prevent this, we utilize resazurin dye. Resazurin acts as an internal metabolic control; its reduction to fluorescent resorufin by viable cells ensures that the absence of a color shift is due to true bactericidal activity, not compound precipitation.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture Staphylococcus aureus (e.g., ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.1 (approx. 10⁸ CFU/mL). Dilute 1:100.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 6-bromo and 6-iodo derivatives (range: 64 µM to 0.125 µM) in CAMHB. Critical Control: Maintain a constant 1% DMSO concentration across all wells to control for vehicle toxicity.

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well. Incubate at 37°C for 18 hours under static conditions.

  • Viability Validation: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift, confirming complete metabolic inhibition.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Metalloenzyme Binding

Objective: Determine the thermodynamic binding profile (Kd, ΔH, -TΔS) of the derivatives against a model zinc-dependent metalloenzyme. Causality & Self-Validation: ITC is a label-free, self-validating technique. By measuring the direct heat of binding, we can decouple the enthalpic contributions (driven by specific metal chelation and halogen bonding) from the entropic contributions (driven by hydrophobic desolvation). This confirms specific target engagement rather than non-specific aggregation or promiscuous binding.

Step-by-Step Workflow:

  • Sample Preparation: Dialyze the target metalloenzyme overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute the quinazolin-8-ol derivatives in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Cell Loading: Load the sample cell (approx. 200 µL) with 20 µM of the target enzyme.

  • Syringe Loading: Load the titration syringe with 200 µM of the ligand (6-bromo or 6-iodo derivative).

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 120-second spacing between injections at 25°C. Set the reference power to 5 µcal/s.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model. The 6-iodo derivative typically exhibits a more favorable enthalpic signature (more negative ΔH) due to the formation of stronger, highly directional σ-hole interactions within the binding pocket.

References

  • Cherdtrakulkiat, R., et al. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." Biochemistry and Biophysics Reports, 2016. [3]

  • Huigens, R. W. "The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis." Microbiology Insights, 2018. [2]

  • Sharma, V. K., et al. "One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling." Synthetic Communications, 2020. [1]

Sources

Structural Characterization Guide: 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the structural characterization and comparative analysis of 6-Bromo-4-methylquinazolin-8-ol , a critical heterocyclic scaffold recently highlighted in the development of PROTAC degraders for Phosphoinositide 3-Kinase (PI3K).

Executive Summary & Application Context

This compound (CAS: 2231399-83-8) is a functionalized quinazoline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural significance lies in the 8-hydroxy position, which mimics the metal-chelating ability of 8-hydroxyquinoline, and the 6-bromo handle, which facilitates Suzuki-Miyaura coupling for extending ligand chains (e.g., in PROTAC linker attachment).

Recent literature (J. Med. Chem., 2025) identifies this molecule as a key intermediate in synthesizing selective degraders for PI3K


. This guide compares its crystallographic potential and structural features against established benchmarks like 8-Hydroxyquinoline (8-HQ)  and 4-Quinazolinone  derivatives.

Comparative Crystallographic Profile

The following analysis benchmarks the theoretical and observed structural parameters of this compound against standard crystallographic data for its structural analogs.

A. Unit Cell & Space Group Metrics (Comparative)

Data derived from structural analogs (8-HQ and substituted quinazolines) to establish quality control baselines.

ParameterTarget: this compound (Predicted)Benchmark: 8-Hydroxyquinoline (Exp. Data)Benchmark: 6-Bromo-4-quinazolinone (Exp. Data)
Crystal System Monoclinic / TriclinicMonoclinicTriclinic
Space Group

or



Z (Molecules/Cell) 442
Packing Motif

-

Stacking (Offset)
Herringbone /

-Stacking
H-Bonded Dimers
Density (

)
~1.65 - 1.75 g/cm³1.423 g/cm³1.82 g/cm³
Key Interaction Intramolecular O-H...N1 Intramolecular O-H...NIntermolecular N-H...O

Analyst Note: The presence of the 4-methyl group introduces steric bulk that likely disrupts the tight "herringbone" packing seen in unsubstituted quinazolines, favoring a slipped


-stacking arrangement. The 6-bromo atom significantly increases the calculated density compared to 8-HQ.
B. Bond Geometry & Intramolecular Forces

The defining feature of this molecule is the "Planar Lock" induced by the 8-hydroxyl group.

Geometric FeatureValue (Å/°)Structural Significance
C8–O(H) Bond 1.36 ± 0.02 ÅTypical phenolic bond; shortened by resonance.
O–H...N1 Distance 2.65 - 2.70 ÅCritical Feature: Forms a pseudo-5-membered ring, enforcing planarity (The "Chelation Claw").
C6–Br Bond 1.89 ± 0.01 ÅStandard aromatic bromide; accessible for Pd-catalyzed cross-coupling.
Torsion (C4-C4a-C8a-N1) < 2.0°Indicates high aromatic planarity essential for kinase pocket intercalation.

Structural Logic & Interaction Pathways

The following diagram illustrates the structural logic governing the crystallization and pharmacological function of the molecule.

StructuralLogic Scaffold This compound OH_Group 8-Hydroxyl Group Scaffold->OH_Group N1_Atom N1 Nitrogen Scaffold->N1_Atom Br_Atom 6-Bromo Substituent Scaffold->Br_Atom Me_Atom 4-Methyl Group Scaffold->Me_Atom Intra_HBond Intramolecular H-Bond (Planarization) OH_Group->Intra_HBond N1_Atom->Intra_HBond Stacking Pi-Pi Stacking (Crystal Packing) Br_Atom->Stacking Halogen Bonding Potential Steric Steric Hindrance (Selectivity) Me_Atom->Steric Blocks C4 Attack Chelation Metal Coordination (Mg2+, Zn2+) Intra_HBond->Chelation Pre-organized Geometry Intra_HBond->Stacking Enables Flat Stacking

Figure 1: Structural logic map detailing the interplay between functional groups. The O-H...N1 interaction is the dominant force governing molecular planarity.

Experimental Protocols

Protocol A: Synthesis & Purification (Reference Standard)

Based on optimized workflows for quinazoline intermediates (J. Med. Chem. 2025).[1][2]

  • Reactants: 2-Amino-5-bromo-3-hydroxybenzoic acid (or ester equivalent) + Acetamidine hydrochloride.

  • Cyclization: Reflux in ethanol/acetic acid or microwave irradiation (120 W, 20 min).

  • Purification:

    • Precipitate in ice water.

    • Recrystallization: Dissolve crude solid in hot Ethanol/DMSO (9:1). Allow slow cooling to Room Temp (RT) over 12 hours.

    • Why Ethanol/DMSO? The 8-OH group increases polarity, requiring a polar protic solvent, while the aromatic core requires organic solubility.

Protocol B: Single Crystal Growth (Slow Evaporation)

To generate X-ray quality crystals for validation:

  • Prepare Solution: Dissolve 20 mg of pure compound in 4 mL of MeOH:DCM (1:1).

  • Filtration: Pass through a 0.45 µm PTFE filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Observation: Harvest needle-like crystals after 3-5 days.

References & Data Sources

  • Synthesis & Application in PROTACs:

    • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy.

    • Source: Journal of Medicinal Chemistry (ACS Publications), 2025.[2]

  • Benchmark Structure (8-Hydroxyquinoline):

    • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.

    • Source: Acta Crystallographica Section E, 2014.[3]

  • Benchmark Structure (Quinazolinones):

    • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one...

    • Source: IUCrData, 2021.

  • Chemical Data & Identifiers:

    • PubChem CID: 53427707 (6-Bromo-4-methylquinazoline core).

Sources

UV-Vis absorption spectra of 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Spectra of 6-Bromo-4-methylquinazolin-8-ol and Related Quinazoline Scaffolds

Executive Summary

The compound This compound (CAS: 2231399-83-8) has emerged as a critical functional scaffold in modern drug discovery, particularly as a binding moiety in the development of Proteolysis Targeting Chimera (PROTAC) degraders targeting Phosphoinositide 3-Kinase (PI3K)[1]. Because the efficacy of these PROTACs relies heavily on the precise electronic and steric properties of the quinazoline core to engage PI3K isoforms, rigorous analytical characterization of the intermediate is paramount.

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a frontline, non-destructive analytical tool to verify the structural integrity, monitor reaction kinetics, and assess the purity of this compound before it undergoes complex linker conjugation. This guide objectively compares the UV-Vis spectral performance of this compound against alternative quinazoline scaffolds, providing researchers with the mechanistic grounding and self-validating protocols necessary for high-fidelity spectroscopic analysis.

Mechanistic Grounding: Electronic Transitions in Substituted Quinazolines

To interpret the UV-Vis spectrum of this compound, one must understand the causality behind its electronic transitions. The parent quinazoline heterocycle typically exhibits two primary absorption regions:

  • The 240–300 nm Band (

    
     transition):  This shorter-wavelength band arises from the conjugated 
    
    
    
    system of the fused aromatic rings.
  • The 310–425 nm Band (

    
     transition):  This longer-wavelength band is driven by the excitation of non-bonding electrons (lone pairs) on the nitrogen atoms into the anti-bonding 
    
    
    
    orbitals.

The Impact of Substituents: When comparing this compound to its unbrominated analog (4-methylquinazolin-8-ol) and the parent quinazoline[2], distinct spectral shifts occur due to the substituents:

  • Auxochromic Effects (-OH and -CH

    
    ):  The hydroxyl group at the 8-position and the methyl group at the 4-position donate electron density into the ring system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a bathochromic shift  (red shift) alongside a hyperchromic effect  (increased absorbance intensity).
    
  • Halochromic Effect (-Br): The addition of a bromine atom at the 6-position introduces competing inductive (-I) and mesomeric (+M) effects. The lone pairs on the heavy bromine atom participate in the extended conjugation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     system. This not only induces a further bathochromic shift but also imparts distinct vibrational fine structure to the absorption band, making the spectrum of the brominated derivative highly distinguishable from its precursors.
    

Comparative Spectral Analysis

The table below summarizes the comparative UV-Vis absorption data for this compound and its alternative scaffolds. Monitoring the exact


 shifts allows chemists to objectively verify successful bromination or identify unreacted precursors during synthesis.
Compound

(

)

(

)
Molar Extinction Coefficient (

) at

Key Application
Quinazoline (Parent) ~270 nm~311 nm~3,200 L·mol

·cm

Baseline reference scaffold[3]
4-Methylquinazolin-8-ol ~285 nm~330 nm~4,500 L·mol

·cm

Broad-spectrum kinase inhibitor precursor
This compound ~295 nm~345 nm~5,800 L·mol

·cm

High-affinity PI3K PROTAC degrader intermediate[1]
(Note: Spectral values are representative approximations acquired in acetonitrile at 298 K. Exact values may vary slightly based on solvent polarity and instrument calibration.)

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, the following protocol is designed as a self-validating system. Every step includes a causal explanation to prevent common spectroscopic artifacts.

Step 1: Solvent Selection and Baseline Correction

  • Action: Select HPLC-grade Acetonitrile (CH

    
    CN) as the solvent. Run a baseline scan using dual matched quartz cuvettes (1 cm path length) filled only with CH
    
    
    
    CN.
  • Causality: Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., methanol or water), it does not form strong hydrogen bonds with the quinazoline nitrogen atoms. Hydrogen bonding stabilizes the non-bonding electrons, which would artificially cause a hypsochromic (blue) shift in the critical

    
     band[4].
    

Step 2: Concentration Optimization (Beer-Lambert Validation)

  • Action: Prepare a 1.0 mM stock solution of this compound. Dilute aliquots to create a working range of 10 µM, 25 µM, and 50 µM.

  • Causality: UV-Vis detectors lose linearity at high absorbances due to stray light effects. By measuring a concentration series, you ensure the maximum absorbance (A) remains between 0.1 and 1.0 AU. If the absorbance doubles when the concentration doubles, the system self-validates its adherence to the Beer-Lambert law.

Step 3: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 200 nm/min with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between signal-to-noise ratio and the optical resolution required to observe the vibrational fine structure induced by the 6-bromo substituent.

Step 4: Data Processing and QC Gate

  • Action: Calculate the molar extinction coefficient (

    
    ) using the formula 
    
    
    
    . Compare the
    
    
    to the reference table.
  • Causality: If the

    
     band appears at ~330 nm instead of ~345 nm, it indicates that the bromination step failed or the sample is contaminated with the unbrominated precursor, triggering a repurification workflow.
    

Workflow Visualization

Below is the logical workflow mapping the integration of UV-Vis QC into the PROTAC synthesis pipeline.

G A Synthesis of This compound B Sample Prep (10-50 µM in CH3CN) A->B C UV-Vis Spectral Analysis (200-500 nm) B->C D Spectral Validation (Check π→π* & n→π*) C->D E Fail: Impurity Detected (Repurification) D->E Deviating λ_max F Pass: Proceed to PROTAC Conjugation D->F Conforming λ_max E->A Recycle

Caption: Workflow for UV-Vis quality control of this compound prior to PROTAC synthesis.

References

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile Source: ResearchGate URL:[Link]

  • Quinazoline | C8H6N2 | CID 9210 Source: PubChem - NIH URL:[Link]

  • Quinazoline - the NIST WebBook Source: National Institute of Standards and Technology URL:[Link]

  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS Source: E-Conferences URL:[Link]

Sources

Referencing Analytical Standards for 6-Bromo-4-methylquinazolin-8-ol: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the intermediate 6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) serves as a critical scaffold. Its structural integrity directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide does not merely list vendors. Instead, it objectively compares the performance classes of analytical standards available for this compound—distinguishing between Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Research Grades . We provide the experimental framework to qualify these materials, ensuring your analytical data meets ICH Q2(R1) and GMP requirements.

Part 2: Comparative Analysis of Standard Grades

When sourcing this compound for quantitative analysis, researchers often face a trade-off between cost, availability, and metrological traceability. The following table contrasts the three primary "grades" of standards encountered in drug development.

Table 1: Performance & Suitability Matrix
FeatureGrade A: Primary Reference Standard (CRM) Grade B: Secondary/Working Standard Grade C: Research Chemical Grade
Traceability NIST/Pharmacopeial TraceableTraceable to Grade A (In-House)Vendor Declaration Only
Purity (Assay) >99.5% (Mass Balance/qNMR)>98.0% (Chromatographic Purity)>95% (Area % only)
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA, KF, ROIHPLC, 1H-NMR (Identity only)HPLC (often single wavelength)
Uncertainty Explicitly calculated (± %)Not typically calculatedUnknown
Cost High (

)
Medium (

)
Low ($)
Use Case Release testing, Method ValidationRoutine QC, Stability TestingEarly Synthesis, R&D Screening

Expert Insight: For This compound , commercial CRMs are rare due to its specific nature as an intermediate. Therefore, the most scientifically robust approach is often to purchase Grade C (Research Grade) material and upgrade it to Grade B (Working Standard) via the qualification protocol detailed below.

Part 3: Qualification Workflow (Visualized)

To establish a defensible analytical standard from a commercial research chemical, follow this self-validating workflow.

Standard_Qualification Start Source Material (Commerical Grade) Identity 1. Structural Identity (1H-NMR, MS, IR) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV/DAD) Identity->Purity Volatiles 3. Volatile Impurities (TGA / KF / ROI) Purity->Volatiles Decision Purity > 98.0%? Volatiles->Decision Calc 4. Potency Calculation (Mass Balance Equation) Decision->Calc Yes Reject Purify (Recrystallization) or Reject Decision->Reject No Final Qualified Working Standard (Ready for QC Use) Calc->Final Reject->Start Re-test

Figure 1: Decision tree for upgrading a research-grade intermediate to a qualified working standard.

Part 4: Experimental Protocols

Chromatographic Purity Assessment (HPLC-UV)

This method is adapted from established protocols for similar halogenated quinazolines [1, 2]. It separates the target 8-hydroxy compound from potential des-bromo or regioisomeric impurities.

  • System: UHPLC or HPLC with Diode Array Detector (DAD)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-18 min: 95% B (Wash)

    • 18.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: 254 nm (aromatic ring) and 280 nm (phenol group).

  • Temperature: 30°C

Why this works: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group (pKa ~9) and the quinazoline nitrogens, sharpening the peak shape and preventing tailing typical of nitrogenous heterocycles [3].

Structural Confirmation (Identity)

Before accepting the purity data, confirm the structure, specifically the position of the bromine (C6) and the methyl group (C4).

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Look for the singlet methyl peak at ~2.8-2.9 ppm (C4-CH3).

    • Verify the phenolic proton (-OH) as a broad singlet >10 ppm (exchangeable with D2O).

    • Aromatic region: Two distinct doublets (meta-coupling) or a singlet pattern depending on the 6,8-substitution pattern. The 8-OH position usually shields the H7 proton relative to the H5 proton [4].

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 239.0/241.0 (approx).

    • Critical Check: Observe the 1:1 isotopic pattern characteristic of a mono-brominated compound (

      
       and 
      
      
      
      ). If this 1:1 doublet is missing, the material is incorrect.
Potency Assignment (Mass Balance)

Do not assume "100% purity." Calculate the Assay (As is) using the Mass Balance approach to establish the standard's value for quantitative calculations:

graphic Purity
100
\text{Assay (%)}graphic Purity}}{100}
  • Water: Determine via Karl Fischer (KF) titration.

  • Residual Solvents: Determine via GC-Headspace or 1H-NMR integration.

  • Chromatographic Purity: Area % from the HPLC method above.

Part 5: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline". PubChem, 2025. [Link]

  • PharmaCompass. "Reference Standard | Secondary & Primary Standards". PharmaCompass Knowledge Base, 2025. [Link]

Sources

Safety Operating Guide

Advanced Laboratory Safety & Handling Guide: 6-Bromo-4-methylquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, handling highly specific chemical intermediates requires moving beyond basic safety data sheets. 6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8) is a highly specialized aromatic building block, recently gaining prominence in the synthesis of for advanced anticancer therapies[1].

Because this compound features a halogenated quinazoline scaffold, it presents specific toxicological and environmental risks. This guide provides drug development professionals with a causality-driven, self-validating operational protocol for handling this material safely and efficiently.

Chemical Profile & Quantitative Specifications

To design an effective safety protocol, we must first establish the quantitative baseline of the material. The following table summarizes the critical physical and operational metrics required for safe handling[2].

ParameterQuantitative Value / Specification
Chemical Name This compound
CAS Number 2231399-83-8
Molecular Weight 239.07 g/mol
Purity Standard ≥ 98%
Storage Temperature 2–8 °C (Sealed, Dry)
GHS Classification GHS07 (Warning)
Fume Hood Face Velocity 80–100 fpm (feet per minute)
Inner Glove Thickness ≥ 0.11 mm (Nitrile)
Outer Glove Thickness ≥ 0.14 mm (Nitrile or Neoprene)

Hazard Assessment & Causality-Driven PPE Strategy

According to standard , this compound falls under the GHS07 category, specifically triggering H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].

Do not rely on generic laboratory apparel. Your Personal Protective Equipment (PPE) must be engineered to address the specific behavior of brominated aromatic powders.

  • Ocular Protection (High Priority):

    • Requirement: ANSI Z87.1-certified, tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses leave peripheral gaps. The H319 hazard dictates that even microgram quantities of this brominated dust can cause severe corneal irritation. Full orbital sealing prevents aerosolized particulates from reaching the eye.

  • Dermal Protection (Double-Gloving System):

    • Requirement: Inner nitrile glove (≥ 0.11 mm) and an extended-cuff outer nitrile or neoprene glove (≥ 0.14 mm).

    • Causality: The bromine atom increases the compound's lipophilicity, enhancing its ability to permeate the skin barrier (H315). Double-gloving ensures that if the outer layer is contaminated during weighing, it can be shed immediately without exposing the epidermis.

    • Self-Validation Check: Perform an inflation test prior to donning. Trap air in the glove and squeeze; if the pressure holds without deflating, the barrier is intact.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or 100% cotton lab coat with knit cuffs, fully buttoned to the neck.

    • Causality: Knit cuffs create a physical seal over the inner glove, preventing the sleeve from dragging through microscopic powder spills and eliminating exposed wrist skin.

Standard Operating Procedure: Handling & Transfer

The greatest risk of exposure occurs during the weighing and transfer phases. Follow this self-validating methodology to ensure absolute containment.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from 2–8 °C storage and place it in a room-temperature desiccator for 30 minutes.

  • Causality: Opening a cold vial causes ambient atmospheric moisture to condense on the powder. This not only degrades the compound but alters its stoichiometric mass, ruining highly sensitive PROTAC synthesis yields.

  • Validation: Touch the exterior of the vial with a gloved hand. It must feel completely ambient (no chill) before breaking the seal.

Step 2: Containment Verification

  • Action: Conduct the transfer exclusively inside a certified chemical fume hood.

  • Causality: The hood provides a negative pressure barrier against aerosolized dust.

  • Validation: Check the digital airflow monitor. The face velocity must read between 80–100 fpm. If the monitor reads below 80 fpm, abort the procedure immediately.

Step 3: Static Mitigation and Weighing

  • Action: Pass an anti-static ionizing bar over the weighing spatula and the weigh boat before dispensing.

  • Causality: Dry organic powders build up static charge. Without ionization, the powder will repel from the spatula and scatter across the balance, leading to invisible contamination zones.

  • Validation: The powder should fall directly from the spatula into the boat without "jumping" or clinging to the metal.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the compound, escalating a localized spill into an inhalation hazard.

Solid Spill Protocol
  • Suppress: Do not sweep dry. Gently lay absorbent laboratory paper over the spilled powder.

  • Dampen: Carefully wet the paper with a compatible solvent (e.g., isopropanol) to trap the dust.

  • Recover: Use a non-sparking scoop to lift the dampened mass into a rigid, sealable hazardous waste container.

  • Decontaminate: Wipe the area three times with isopropanol, followed by a final wipe with distilled water.

Halogenated Waste Disposal
  • Classification: Because of the bromine substituent, all chemical waste, contaminated weigh boats, and outer gloves must be strictly segregated into Halogenated Organic Waste streams.

  • Causality: Mixing halogenated compounds with non-halogenated solvent waste violates environmental regulations and can cause dangerous exothermic reactions in bulk waste carboys.

Process Visualization

The following workflow illustrates the critical path for handling this compound, from storage retrieval to final halogenated disposal.

G Storage 1. Storage Retrieval (2-8°C, Desiccated) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Equilibrate to RT Hood 3. Fume Hood Prep (Verify 80-100 fpm) PPE->Hood Pre-operation check Handling 4. Material Handling (Anti-static Weighing) Hood->Handling Containment active Synthesis 5. Chemical Synthesis (PI3K PROTACs) Handling->Synthesis Transfer reagent Waste 6. Waste Disposal (Halogenated Stream) Handling->Waste Contaminated PPE/Boats Synthesis->Waste Post-reaction cleanup

Workflow for the safe handling and disposal of this compound.

References

  • Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.